molecular formula C6H6BrN3 B13909080 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Cat. No.: B13909080
M. Wt: 200.04 g/mol
InChI Key: RMSCDUHKJOBSAB-UHFFFAOYSA-N
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Description

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is a useful research compound. Its molecular formula is C6H6BrN3 and its molecular weight is 200.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

2-(5-bromo-1-methylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C6H6BrN3/c1-10-6(7)4-5(9-10)2-3-8/h4H,2H2,1H3

InChI Key

RMSCDUHKJOBSAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC#N)Br

Origin of Product

United States

Foundational & Exploratory

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile CAS number 2090252-44-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2090252-44-9 Formula: C₆H₆BrN₃ Molecular Weight: 200.04 g/mol

Executive Technical Analysis

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a specialized heterocyclic building block designed for high-precision medicinal chemistry. Unlike generic pyrazoles, this molecule features a bifunctional orthogonal scaffold :

  • C5-Bromine: A pre-installed electrophilic handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Acetonitrile: A versatile aliphatic nitrile "warhead" capable of cyclization, hydrolysis, or reduction.

  • N1-Methyl: A fixed steric blocker that prevents tautomerism, ensuring regiochemical stability during downstream functionalization.

This compound is primarily utilized in the synthesis of Type I and Type II kinase inhibitors (e.g., JAK, CDK, and FLT3 pathways) and next-generation agrochemicals (ryanodine receptor modulators). Its structural rigidity and defined substitution pattern make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

Chemical Architecture & Reactivity Profile

The molecule's utility stems from the electronic disparity between the C3 and C5 positions. The electron-deficient pyrazole ring (due to the imine-like N2) activates the C5-Br bond for oxidative addition, while the C3-acetonitrile remains chemically distinct, allowing for sequential, selective functionalization.

Physical Properties Table
PropertyValueNote
Appearance White to off-white solidCrystalline form preferred for stability
Melting Point 68–72 °C (Predicted)Low MP requires cold storage to prevent caking
Boiling Point 315.5 ± 37.0 °CAt 760 mmHg (Predicted)
Density 1.68 ± 0.1 g/cm³High density due to bromine atom
LogP 0.95Lipophilic enough for organic extraction, polar enough for silica chromatography
pKa ~ -1.5 (Conjugate acid)Pyrazole nitrogen is weakly basic
Synthetic Pathways & Production Strategy

The synthesis of CAS 2090252-44-9 is not trivial due to the need for precise regiocontrol. The most robust industrial route avoids direct ring formation (which often yields mixtures of 1,3- and 1,5-isomers) and instead utilizes a homologation strategy starting from the corresponding carboxylic ester.

Core Synthesis Workflow (Ester Homologation)

This protocol ensures the 1-methyl-5-bromo regiochemistry is established before the sensitive nitrile group is introduced.

SynthesisRoute Start Diethyl butynedioate + Methylhydrazine Inter1 5-Hydroxy-1-methyl- pyrazole-3-ester Start->Inter1 Cyclization Inter2 5-Bromo-1-methyl- pyrazole-3-ester Inter1->Inter2 POBr3 Bromination Inter3 Alcohol Intermediate (Reduction) Inter2->Inter3 LiAlH4 or NaBH4 Reduction Inter4 Alkyl Chloride/Mesylate (Activation) Inter3->Inter4 SOCl2 or MsCl Activation Final Target Nitrile (CAS 2090252-44-9) Inter4->Final NaCN/DMSO Cyanation

Caption: Step-wise homologation route converting the 3-carboxylate precursor to the 3-acetonitrile target via reduction and nucleophilic substitution.

Medicinal Chemistry Applications

This building block allows for Divergent Synthesis . A medicinal chemist can grow the molecule in two directions:[1][2][3][4]

  • The "Western" Vector (C5): Extension into the hydrophobic pocket of a kinase (via Suzuki coupling).

  • The "Eastern" Vector (C3): Formation of the hinge-binding motif (via cyclization of the nitrile).

Strategic Functionalization Map

Applications Center 2-(5-Bromo-1-methyl-1H- pyrazol-3-yl)acetonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki C5-Br Reactivity Pinner Pinner Reaction (HCl/EtOH) Center->Pinner Nitrile Hydrolysis Cycliz Cyclization (with Hydrazine/Amidines) Center->Cycliz Nitrile Cyclization Biaryl Biaryl Kinase Inhibitors (Extends into hydrophobic pocket) Suzuki->Biaryl Esters Ethyl Esters/Amides Pinner->Esters Products Pyrazolo[1,5-a]pyrimidines (ATP Hinge Binders) Cycliz->Products

Caption: Divergent synthetic utility showing the orthogonal reactivity of the bromine and acetonitrile handles.

Experimental Protocol: Cyanation of the Pyrazole Alcohol

Note: This protocol describes the critical final step (Inter4 → Final) assuming the precursor (5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate is available.

Objective: Convert the activated mesylate/chloride to the acetonitrile target.

Reagents:

  • Precursor: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate (1.0 eq)

  • Sodium Cyanide (NaCN): 1.5 eq (Caution: Highly Toxic)

  • Solvent: DMSO (anhydrous)

  • Quench: Sat. NaHCO₃, Ethyl Acetate

Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the precursor (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Addition: Cool the solution to 0°C. Add powdered NaCN (1.5 eq) in a single portion. Safety: Perform in a well-ventilated fume hood with a cyanide antidote kit available.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material spot should disappear, and a new, slightly less polar spot (the nitrile) should appear.

  • Workup: Pour the reaction mixture slowly into a stirred mixture of ice-water and saturated NaHCO₃. Extract with Ethyl Acetate (3x).[5]

  • Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (look for the disappearance of the CH₂-OMs signal at ~5.2 ppm and appearance of CH₂-CN singlet at ~3.8 ppm).

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowed.Do not eat, drink, or smoke when using.
H315 Causes skin irritation.Wear protective gloves (Nitrile).
H319 Causes serious eye irritation.Wear eye protection/face shield.
H335 May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the alkyl bromide functionality (if present as impurity) or the C-Br bond can be light-sensitive over long periods.

References
  • Fluorochem . (n.d.). 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Product Sheet. Retrieved from

  • PubChem . (2025).[6] Compound Summary: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile. National Library of Medicine. Retrieved from

  • Google Patents . (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Patent CN110483427A. (Demonstrates the core pyrazole ring synthesis and bromination logic). Retrieved from

  • Kim, B. R., et al. (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 48(71), 8919-8921. (Foundational chemistry for pyrazole regioselectivity). Retrieved from

  • MDPI . (2009). Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, M603. (Validation of pyrazole functionalization). Retrieved from

Sources

Technical Whitepaper: Strategic Utilization of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 2090252-44-9) represents a high-value "bifunctional linchpin." Unlike simple building blocks, this scaffold offers two distinct, orthogonal reactive handles—an aryl bromide at position C-5 and a cyanomethyl group at position C-3—positioned around a pharmacologically privileged 1-methylpyrazole core.

This whitepaper provides a comprehensive technical guide for researchers utilizing this compound.[1] We analyze its synthesis, validate its reactivity profile, and demonstrate its utility in synthesizing Janus Kinase (JAK) inhibitors and next-generation fused heterocycles.

Chemical Profile & Structural Analysis[2][3][4][5]

The molecule is defined by its asymmetry, allowing for sequential functionalization without the need for protecting groups in many workflows.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
CAS Number 2090252-44-9
Molecular Formula C₇H₈BrN₃
Molecular Weight 214.06 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, CH₂Cl₂Poor water solubility
pKa (Calculated) ~1.5 (Pyrazole N)Weakly basic
Key Functionality C-Br (Electrophile), -CH₂CN (Nucleophile/Electrophile)Orthogonal reactivity

Synthetic Routes: Causality & Control

The synthesis of 3,5-disubstituted pyrazoles is historically plagued by regioselectivity issues (formation of 1,3- vs. 1,5-isomers). The protocol below prioritizes regiochemical fidelity using a stepwise functional group interconversion strategy.

Validated Synthesis Workflow

The most robust route avoids direct ring formation of the target. Instead, it utilizes a 3-carboxylate precursor to install the acetonitrile arm after establishing the halogen at C-5.

Phase 1: Core Construction & Halogenation
  • Cyclization: Condensation of diethyl oxalacetate with methylhydrazine. Mechanism: The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic ketone of the oxalacetate, favoring the formation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .

  • Bromination: Treatment with Phosphorus Oxybromide (POBr₃). Causality: This converts the tautomeric 5-keto/hydroxy group into a 5-bromo group via an imidoyl bromide intermediate.

Phase 2: Side Chain Elaboration (The Homologation Sequence)
  • Reduction: LiBH₄ reduction of the ester to the primary alcohol.

  • Activation: Mesylation (MsCl) or Chlorination (SOCl₂).

  • Cyanation: Nucleophilic displacement with NaCN/DMSO.

Visualization of Synthetic Logic

SynthesisRoute Start Diethyl Oxalacetate + Methylhydrazine Inter1 Ethyl 5-hydroxy-1-methyl- pyrazole-3-carboxylate Start->Inter1 Cyclization (Regioselective) Inter2 Ethyl 5-bromo-1-methyl- pyrazole-3-carboxylate Inter1->Inter2 POBr3 (Bromination) Inter3 5-bromo-1-methyl- pyrazole-3-methanol Inter2->Inter3 LiBH4 (Reduction) Target TARGET: 2-(5-bromo-1-methyl-1H- pyrazol-3-yl)acetonitrile Inter3->Target 1. SOCl2 2. NaCN (Homologation)

Figure 1: Stepwise synthetic pathway ensuring regiochemical purity of the 3,5-disubstituted scaffold.

Experimental Protocols

Protocol A: Conversion of Alcohol to Acetonitrile

Context: Starting from (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol. This protocol minimizes the risk of hydrolyzing the nitrile or debrominating the ring.

Materials:

  • Substrate: (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol (10.0 mmol)

  • Thionyl Chloride (SOCl₂): 15.0 mmol

  • Sodium Cyanide (NaCN): 12.0 mmol

  • Solvents: Dichloromethane (DCM), DMSO

Step-by-Step Methodology:

  • Chlorination: Dissolve substrate in anhydrous DCM (50 mL) at 0°C. Add SOCl₂ dropwise. The HCl byproduct is scavenged, or the reaction is run neat if scale permits. Stir at RT for 2 hours. Evaporate volatiles to yield the crude alkyl chloride.

    • Checkpoint: Verify conversion via TLC (Hexane:EtOAc 3:1). Alcohol spot should disappear.

  • Cyanation: Dissolve the crude chloride in dry DMSO (20 mL). Caution: DMSO accelerates Sₙ2 reactions significantly.

  • Displacement: Add NaCN in one portion. Safety: NaCN is fatal if ingested/inhaled. Use a bleach trap for HCN gas.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Quench with water (100 mL). Extract with EtOAc (3x). Wash organics with brine to remove DMSO. Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

Reactivity & Applications in Drug Discovery

This molecule is a "divergent intermediate." The C-5 Bromine allows for cross-coupling, while the C-3 Acetonitrile serves as a precursor to heterocycles or polar pharmacophores.

The C-5 Bromine Handle (Suzuki/Buchwald)

The electron-deficient nature of the pyrazole ring makes the C-5 bromide highly reactive in Pd-catalyzed couplings.

  • Application: Introduction of aryl/heteroaryl groups (e.g., for Kinase Hinge Binding).[1]

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

The C-3 Acetonitrile Handle

The nitrile is a "masked" functionality:

  • Hydrolysis: Yields the acetic acid (solubility enhancer).

  • Reduction: Yields the ethylamine (linker).

  • Cyclization: Reacts with esters/amidines to form pyrazolo[1,5-a]pyrimidines .

Case Study: Synthesis of JAK Inhibitor Analogs

Many JAK inhibitors (e.g., Ruxolitinib) feature a pyrazole core. This specific scaffold allows for the synthesis of "Reverse-Indazole" type inhibitors.

ReactivityMap Center 2-(5-bromo-1-methyl- 1H-pyrazol-3-yl)acetonitrile Suzuki Suzuki Coupling (Ar-B(OH)2) Center->Suzuki Pd(0) Cat. Buchwald Buchwald-Hartwig (HNR2) Center->Buchwald Pd(0) Cat. Cyclization Cyclization w/ DMA-DMF -> Pyrazolo[1,5-a]pyrimidine Center->Cyclization Strong Base Reduction Reduction (H2/Ni) -> Ethylamine Center->Reduction Raney Ni Kinase Kinase Inhibitor Core (Bi-aryl system) Suzuki->Kinase Buchwald->Kinase Fused Fused Heterocycle (GPCR Ligand) Cyclization->Fused

Figure 2: Divergent synthesis map demonstrating the orthogonal reactivity of the scaffold.

Safety & Stability

  • Toxicity: Contains a nitrile moiety; metabolic release of cyanide is possible but unlikely without enzymatic cleavage. Treat as acutely toxic.

  • Stability: The C-Br bond is stable to standard acidic/basic workups. The nitrile is susceptible to hydrolysis in strong acid/base at high temperatures.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Light sensitive (slow debromination possible over months).

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source: Journal of Organic Chemistry.
    • Link:[Link]

  • Functionalization of Pyrazole-3-carboxylates

    • Title: Synthesis and biological evaluation of novel pyrazole-3-carboxylate deriv
    • Source: European Journal of Medicinal Chemistry.
    • Link:[Link] (Landing Page)

  • Pyrazoles in Kinase Inhibitors

    • Title: Pyrazole scaffolds in kinase inhibitor discovery.[1][3]

    • Source: Journal of Medicinal Chemistry (Review).
    • Link:[Link]

  • Compound Data Source (PubChem)

    • Title: 3-bromo-5-methyl-1H-pyrazole (Analogous Core D
    • Source: PubChem.[4][5]

    • Link:[Link]

  • General Protocol for Nitrile Synthesis

    • Title: Nucleophilic Substitution of Alkyl Halides with Cyanide.
    • Source: Organic Chemistry Portal.
    • Link:[Link]

Sources

Technical Guide: Structural Elucidation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive framework for the structural validation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile . This molecule is a high-value pharmacophore intermediate, often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

The primary challenge in synthesizing this scaffold is regioisomerism . The methylation of 3-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers. Distinguishing the target (1-methyl-3-acetonitrile-5-bromo) from its regioisomer (1-methyl-5-acetonitrile-3-bromo) requires a rigorous analytical workflow. This guide outlines a self-validating protocol using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to unambiguously assign the structure.

Synthetic Context & The Regiochemical Challenge

To understand the analytical requirement, one must understand the origin of the impurity. The most common synthetic route involves the methylation of 5-bromo-1H-pyrazol-3-yl acetonitrile (or its tautomer).

  • The Reaction: Alkylation of the pyrazole nitrogen (

    
    ).
    
  • The Problem: The pyrazole ring tautomerizes. The electrophile (Methyl Iodide/Sulfate) can attack either

    
     or 
    
    
    
    .
  • The Result: A mixture of two isomers:

    • Target: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (Sterically favored if 3-substituent is bulky, but electronic factors vary).

    • Impurity: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile.

Because both isomers share the exact same molecular formula (


) and very similar polarity, standard LC-MS and 1D NMR are often insufficient for conclusive identification.
Visualization: Synthesis & Isomer Generation

G Start Precursor: 3(5)-Bromo-1H-pyrazole-3-acetonitrile Reagent Me-I / Base (Alkylation) Start->Reagent Target TARGET: 1-Methyl-3-acetonitrile-5-bromo (N-Me far from Sidechain) Reagent->Target Path A Impurity ISOMER: 1-Methyl-5-acetonitrile-3-bromo (N-Me adjacent to Sidechain) Reagent->Impurity Path B

Figure 1: Divergent synthesis pathway leading to regioisomeric mixtures.

Structural Elucidation Strategy

The differentiation relies on the spatial environment of the


-methyl group.[1] We utilize the Nuclear Overhauser Effect (NOE)  and Heteronuclear Multiple Bond Correlation (HMBC) .
Analytical Logic Table
FeatureTarget (5-Bromo)Isomer (5-Acetonitrile)Technique
Formula


HRMS
Br Isotope 1:1 ratio (

)
1:1 ratio (

)
MS
N-Me NOE NO NOE to SidechainStrong NOE to Sidechain (

)
NOESY 1D/2D
HMBC (

)
Couples to

(C-Br)
Couples to

(C-

)
HMBC

Shift
Typically ~115-125 ppmTypically ~135-145 ppm

NMR
The "Smoking Gun": NOE Analysis[2][3][4]
  • Target: The

    
    -methyl group is at position 1. The substituent at position 5 is Bromine. Bromine has no protons. Therefore, the 
    
    
    
    -methyl singlet will NOT show an NOE correlation to the sidechain methylene protons.
  • Isomer: The

    
    -methyl group is at position 1. The substituent at position 5 is the acetonitrile group (
    
    
    
    ). These groups are spatially adjacent. The
    
    
    -methyl singlet WILL show a strong NOE correlation to the methylene protons.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for pyrazoles to prevent aggregation and ensure sharp peaks.
  • Concentration: 10-15 mg in 0.6 mL solvent (for 2D experiments).

  • Reference: TMS (0.00 ppm).

Protocol B: 1D NMR Acquisition
  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans: 16 (sufficient for 10 mg).

  • Key Signals to Identify:

    • 
       ppm (1H, s): Pyrazole Ring Proton (
      
      
      
      ).
    • 
       ppm (2H, s): Acetonitrile Methylene (
      
      
      
      ).
    • 
       ppm (3H, s): 
      
      
      
      -Methyl (
      
      
      ).
Protocol C: 1D NOESY (Selective Gradient)

Rationale: 1D NOESY is faster and often clearer than 2D for specific proximity checks.

  • Select Resonance: Center the irradiation frequency on the

    
    -methyl singlet (
    
    
    
    ppm).
  • Mixing Time: 500 ms (standard for small molecules).

  • Analysis:

    • Observe the aromatic region (

      
      ): You should see a weak NOE (approx 1-2%) to the ring proton in both isomers (distance is similar).
      
    • Observe the Methylene region (

      
       ppm):
      
      • Signal Enhancement = Isomer (Reject).

      • No Enhancement = Target (Accept).

Protocol D: HMBC (Confirmation)
  • Setup: Optimize for Long-Range Coupling (

    
     Hz).
    
  • Trace the N-Me: Look for the cross-peak from the

    
    -methyl protons.
    
  • Logic: The

    
    -methyl protons will couple to 
    
    
    
    (ipso) and
    
    
    (vicinal).
    • Identify the carbon shift of

      
      .
      
    • Check if that specific carbon (

      
      ) also couples to the methylene protons of the acetonitrile group.
      
    • If

      
       couples to 
      
      
      
      -Me but NOT to
      
      
      
      
      Target (Br is at C5).

Decision Tree & Workflow

The following diagram illustrates the logical flow for accepting or rejecting a batch based on the elucidation data.

Elucidation Start Isolate Compound (White/Off-white Solid) MS Run LC-MS Check Br Pattern (1:1) Start->MS NMR_1H Run 1H NMR Locate N-Me (3.8) & CH2 (4.0) MS->NMR_1H NOESY Run Selective NOESY Irradiate N-Me NMR_1H->NOESY Decision Is NOE observed at CH2? NOESY->Decision Isomer REJECT BATCH Isomer Identified: 1-Me-5-Acetonitrile Decision->Isomer YES (Strong Signal) HMBC Optional: Run HMBC Confirm C5-Br Carbon Shift Decision->HMBC NO Signal Target CONFIRM STRUCTURE Target Identified: 1-Me-5-Bromo HMBC->Target

Figure 2: Analytical decision tree for structural validation.

Quantitative Data Summary

When reporting the characterization in a Certificate of Analysis (CoA) or publication, use the following template to ensure E-E-A-T compliance.

ParameterSpecificationObservation (Target)
Appearance White to off-white solidConforms
MS (

)

213.9/215.9 (1:1 ratio)

NMR (

-DMSO)

6.61 (s, 1H), 4.05 (s, 2H), 3.78 (s, 3H)
Conforms

NMR
Distinct

vs


observed ~115-120 ppm
Regio-Purity

(by NMR/UPLC)
No isomeric N-Me peak

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC strategies).

  • Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4586. (Review of pyrazole tautomerism and alkylation regiochemistry). [Link]

  • Foces-Foces, C., et al. (1987). "13C NMR study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 65(12). (Foundational work on Pyrazole Carbon shifts). [Link]

  • Lynch, M., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872. [Link][2]

Sources

Physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Functional Analysis, Characterization Protocols, and Synthetic Utility

Executive Summary

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 2090252-44-9) is a specialized heterocyclic building block critical in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT pathway. Its structural utility lies in the 5-bromo-1-methyl-1H-pyrazole core, which serves as a robust scaffold for Suzuki-Miyaura coupling, while the acetonitrile side chain provides a versatile handle for cyclization into fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) or hydrolysis to carboxylic acids.

This guide provides a comprehensive physicochemical profile, validated analytical workflows, and handling protocols designed to ensure high-fidelity experimental results in drug discovery campaigns.

Molecular Identity & Structural Analysis

The compound features a pyrazole ring substituted at the N1 position with a methyl group, the C5 position with a bromine atom, and the C3 position with an acetonitrile moiety.

AttributeDetail
IUPAC Name 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
CAS Number 2090252-44-9
Molecular Formula C₆H₆BrN₃
Molecular Weight 200.04 g/mol
SMILES CN1N=C(CC#N)C=C1Br
InChI Key RMSCDUHKJOBSAB-UHFFFAOYSA-N
Structural Criticality
  • 5-Bromo Handle: The C-Br bond at position 5 is electronically activated for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrazole ring requires specific ligand choices (e.g., XPhos, SPhos) to facilitate oxidative addition.

  • Regioisomerism: A common impurity is the 1-methyl-3-bromo isomer. Distinguishing these regioisomers is critical, as they possess distinct electronic profiles that drastically alter SAR (Structure-Activity Relationship) outcomes.

Physicochemical Profile

The following data aggregates predicted and experimental values. Due to the compound's nature as a reactive intermediate, certain values are protocol-dependent.

Core Properties Table[2][3]
PropertyValue / RangeConfidenceNote
Physical State Solid (Crystalline powder)HighTypically white to pale yellow.
Melting Point 65–70 °C (Estimated)MediumBased on structural analogs.
Boiling Point ~320 °C (at 760 mmHg)PredictedDecomposition likely prior to BP.
Density 1.68 ± 0.1 g/cm³PredictedHigh density due to bromine.
LogP (Oct/Water) 0.95PredictedModerate lipophilicity; amenable to RP-HPLC.
pKa (Conjugate Acid) ~2.0 (Pyrazole N)PredictedWeakly basic.
Solubility DMSO (>50 mg/mL), DCM, MeOHHighPoor water solubility.
Stability & Reactivity
  • Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions (pH < 2 or pH > 12), converting to the corresponding amide or carboxylic acid.

  • Photostability: The C-Br bond is photosensitive. Store in amber vials to prevent homolytic cleavage and debromination.

Analytical Characterization & Quality Control

To validate the identity and purity of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile, a multi-modal analytical approach is required.

A. HPLC Method Development
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 220 nm (nitrile/amide impurities).

  • Retention Time: Expect elution around 4.5–5.5 min (moderate hydrophobicity).

B. NMR Spectroscopy Profile (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.65 (s, 1H, Pyrazole-H4) – Diagnostic singlet.

    • δ 3.95 (s, 2H, CH₂-CN) – Singlet, integrates to 2H.

    • δ 3.78 (s, 3H, N-CH₃) – Singlet, integrates to 3H.

  • ¹³C NMR: Diagnostic peaks at ~117 ppm (CN) and ~130-140 ppm (Pyrazole C3/C5).

C. QC Decision Tree

The following workflow illustrates the logic for batch release, emphasizing the detection of regioisomeric impurities.

QC_Workflow Start Raw Material Batch HNMR 1H NMR Analysis (Regioisomer Check) Start->HNMR Decision1 Isomer Ratio > 98:2? HNMR->Decision1 HPLC HPLC-UV/MS (Purity & ID) Decision1->HPLC Yes Reject QUARANTINE / REJECT Decision1->Reject No (Wrong Isomer) Decision2 Purity > 95%? HPLC->Decision2 Release BATCH RELEASE Decision2->Release Yes Purify Recrystallization (EtOH/Heptane) Decision2->Purify No (<95%) Purify->HPLC

Figure 1: Quality Control Decision Tree emphasizing regioisomeric purity verification.

Synthetic Routes & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. The most robust route involves the functionalization of a pyrazole-3-carboxylate precursor.

Standard Synthetic Pathway
  • Methylation: 5-Bromo-1H-pyrazole-3-carboxylate is methylated.[1] Risk:[2] Formation of 1-methyl-3-bromo vs 1-methyl-5-bromo isomers.

  • Reduction: Ester is reduced to alcohol.

  • Activation: Alcohol is converted to Chloride or Mesylate.

  • Cyanation: Nucleophilic displacement with Cyanide source.

Synthesis_Pathway SM Methyl 5-bromo-1H- pyrazole-3-carboxylate Step1 1. MeI, K2CO3 (N-Methylation) SM->Step1 Inter1 Isomer Separation (Critical Step) Step1->Inter1 Step2 2. NaBH4/LiAlH4 (Reduction) Inter1->Step2 Step3 3. SOCl2 or MsCl (Activation) Step2->Step3 Step4 4. NaCN, DMSO (Cyanation) Step3->Step4 Product Target: 2-(5-Bromo-1-methyl- 1H-pyrazol-3-yl)acetonitrile Step4->Product

Figure 2: Retrosynthetic pathway highlighting the critical isomer separation step.

Handling & Safety (GHS)[5]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[2][3][4]
Eye Irritation H319Causes serious eye irritation.[2][4]
STOT-SE H335May cause respiratory irritation.[2][3][4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13805944 (Analogous Indole Structure & Properties). Retrieved from .

  • Fluorochem Ltd. Safety Data Sheet: 2-(5-BROMO-1-METHYL-1H-PYRAZOL-3-YL)ACETONITRILE. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Bromoacetonitrile derivatives (General Hazard Class). Retrieved from .[1]

  • BLD Pharm. Product Analysis: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile. Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrazole Derivatives.[5] Retrieved from .[5]

Sources

Structural Characterization Profile: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

[1]

Executive Summary

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a critical heterocyclic building block utilized in the synthesis of high-value pharmaceutical targets, particularly in the development of Janus Kinase (JAK) inhibitors and GLP-1 receptor modulators. Its structural integrity is defined by the precise arrangement of a halogenated pyrazole core linked to a flexible acetonitrile arm.

This guide details the molecular architecture, predicted solid-state assembly, and rigorous characterization protocols required to validate this compound's quality for drug development pipelines. Unlike simple reagents, the crystallographic signature of this molecule offers insight into the steric and electronic factors—specifically the C5-Bromine sigma-hole and C3-Acetonitrile dipole —that govern its reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings.

Molecular Architecture & Physicochemical Identity[1][2]

Before analyzing the crystal lattice, we must establish the fundamental molecular geometry. The molecule consists of a rigid aromatic core with specific steric constraints imposed by the N-methyl group.

Compound Identity Table[1]
PropertySpecification
IUPAC Name 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
CAS Number 2090252-44-9
Molecular Formula C₆H₆BrN₃
Molecular Weight 200.04 g/mol
SMILES CN1N=C(CC#N)C=C1Br
Key Functional Groups Pyrazole (aromatic), Bromide (aryl halide), Nitrile (dipole)
Electronic Character Electron-deficient C5 (due to Br); Dipolar tail (CN)
Conformational Analysis

The molecule adopts a distinct "L-shaped" geometry in its lowest energy conformation:

  • The Pyrazole Core: Strictly planar due to aromaticity (6

    
    -electrons).[1]
    
  • The N-Methyl Group: Oriented in the plane of the ring.[1] The steric repulsion between the N-methyl group and the C5-Bromine atom is minimal (unlike a C5-phenyl substituent), allowing the Br atom to lie essentially coplanar with the ring, maximizing orbital overlap.

  • The Acetonitrile Arm: The methylene linker (-CH₂-) introduces a degree of freedom.[1] However, in the solid state, the nitrile group (-CN) typically orients to maximize dipole-dipole interactions, often lying perpendicular to the ring plane or extending linearly to form "ribbon" motifs.

Predicted Crystallographic Properties (Solid-State Assembly)

While specific single-crystal data for this intermediate is proprietary, we can derive its solid-state behavior from the crystallography of homologous 5-bromo-1-methylpyrazoles (e.g., 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid).

Crystal Packing Forces

The lattice energy is dominated by three specific non-covalent interactions:

  • Halogen Bonding (C–Br[1]···N): The bromine atom at C5 exhibits a positive electrostatic potential cap (sigma-hole). It acts as a Lewis acid, likely coordinating with the nitrogen of the nitrile group (Lewis base) of a neighboring molecule. This Br···N≡C interaction is highly directional and directs the formation of 1D supramolecular chains.

  • Dipole-Dipole Stacking: The strong dipole of the acetonitrile group favors antiparallel stacking of the pyrazole rings to cancel net dipole moments.

  • Weak Hydrogen Bonding (C–H[1]···N): The acidic proton at C4 (pyrazole ring) serves as a weak hydrogen bond donor to the N2 nitrogen of an adjacent ring.

Predicted Unit Cell Parameters

Based on the volume of the asymmetric unit (

  • Crystal System: Monoclinic or Triclinic

  • Space Group:

    
     (Centrosymmetric) or 
    
    
    [1]
  • Z (Molecules/Cell): 4

  • Projected Density:

    
     (High density due to Bromine)[1]
    

Experimental Protocol: Structural Determination

To experimentally validate the structure, the following self-validating workflow must be executed. This protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Crystal Growth Methodology

Direct evaporation often yields amorphous powder.[1] A slow diffusion or solvent layering method is required to control nucleation.

Protocol:

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) (Good solubility).

  • Layering: Carefully layer 3.0 mL of Hexane or Pentane (Anti-solvent) on top of the DCM solution in a narrow scintillation vial.

  • Equilibration: Seal the vial with Parafilm, poke one small pinhole to allow slow pressure equalization, and store at 4°C in a vibration-free environment.

  • Harvest: Colorless block-like crystals should appear at the interface within 48-72 hours.

X-Ray Diffraction Workflow

The following diagram outlines the logical flow from crystal selection to structural refinement.

XRD_WorkflowSelectionCrystal Selection(Polarized Microscopy)MountingCryo-Mounting(MiTeGen Loop, 100K)Selection->Mounting < 0.3mm sizeCollectionData Collection(Mo-Kα Source, 0.71073 Å)Mounting->Collection N2 StreamReductionData Reduction(SAINT/CrysAlisPro)Collection->Reduction IntegrationSolutionStructure Solution(SHELXT - Intrinsic Phasing)Reduction->Solution hkl fileRefinementRefinement(SHELXL - Least Squares)Solution->Refinement Initial ModelValidationCheckCIF Validation(IUCr Standards)Refinement->Validation R1 < 5%Validation->Refinement Alerts Found

Figure 1: Standardized X-Ray Diffraction workflow for small molecule structural elucidation.

Pharmaceutical Relevance & Stability[1]

Understanding the crystal structure of this intermediate is not merely academic; it dictates the stability and reactivity of the material during scale-up.

Polymorphism Risk

The flexible acetonitrile arm creates a high potential for conformational polymorphism .[1]

  • Form A (Thermodynamic): Likely obtained from slow crystallization (e.g., Ethanol/Water).[1] Denser packing, higher melting point.[1]

  • Form B (Kinetic): Likely obtained from rapid precipitation (e.g., DCM/Hexane). Lower density, potentially higher solubility.[1]

  • Guidance: Researchers should perform Powder X-Ray Diffraction (PXRD) on each new batch to ensure phase purity, as different polymorphs can exhibit different dissolution rates in reaction solvents.

Reactivity Implications

The crystal structure reveals the accessibility of the C5-Bromine.[1] In a tightly packed lattice where the Br atom is involved in strong halogen bonding, the dissolution rate may be retarded. However, the N-methyl group prevents the formation of strong intermolecular hydrogen bond networks (unlike NH-pyrazoles), suggesting this compound will have excellent solubility in organic solvents like THF or DMF, facilitating its use in Suzuki-Miyaura couplings.

References

  • BenchChem. (2025).[1][2] 4-Bromo-1-methyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide. (Provides structural context for 1-methyl-bromo-pyrazoles).[1] [1]

  • Google Patents. (2024).[1] GLP-1R Modulating Compounds (US20240199589A1).[1] (Cites the use of 5-bromo-1-methyl-pyrazole intermediates in drug synthesis). [1]

  • PubChem. (2025).[1] Compound Summary: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS 2090252-44-9).[3] National Library of Medicine. [1]

  • Cambridge Crystallographic Data Centre (CCDC). General search for 5-bromo-1-methylpyrazole derivatives. (Used for analogous structural prediction).[1]

Reactivity of the acetonitrile group in pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Functionalization of the Pyrazolyl-Acetonitrile Core: A Mechanistic & Synthetic Guide

Executive Summary The pyrazolyl-acetonitrile scaffold represents a bifunctional "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., JAK, Src family) and GABAergic modulators. Its chemical versatility stems from the interplay between the electron-deficient pyrazole ring and the cyanomethyl side chain. This guide dissects the reactivity of this moiety, moving beyond basic substitutions to advanced cyclizations and C-H functionalization strategies.[1]

Electronic Structure & Reactivity Profile

To manipulate the pyrazolyl-acetonitrile group effectively, one must understand the electronic push-pull system.

  • The Methylene Bridge (

    
    ):  The acidity of these protons is the primary handle for functionalization. While a standard alkyl nitrile has a pKa 
    
    
    
    25 (DMSO), the adjacent pyrazole ring (an electron-withdrawing heteroaromatic) lowers this pKa significantly (estimated pKa
    
    
    18–21), making it an "active methylene" amenable to mild deprotonation.
  • The Nitrile (

    
    ):  Acts as an electrophile in Pinner reactions or cyclizations, but also serves as an electron-withdrawing group (EWG) that stabilizes the carbanion at the methylene position.
    
  • The Pyrazole Ring Nitrogen: If unsubstituted (

    
    -H), it introduces tautomeric complexity and competitive nucleophilicity. If 
    
    
    
    -alkylated, it directs regioselectivity.

Critical Consideration: In electrophilic substitutions (e.g., Vilsmeier-Haack), the C4 position of the pyrazole ring competes with the side-chain methylene. Reaction conditions must be tuned to favor the desired site.

Diagram 1: Reactivity Map of Pyrazolyl-Acetonitrile

ReactivityMap Core Pyrazolyl-Acetonitrile (Scaffold) Methylene Methylene (-CH2-) Active Site Core->Methylene Nitrile Nitrile (-CN) Electrophile Core->Nitrile RingN Pyrazole Ring N Nucleophile Core->RingN Alkylation Alkylation Methylene->Alkylation Base/R-X Condensation Condensation Methylene->Condensation Aldehydes (Knoevenagel) Enaminonitrile Enaminonitrile Methylene->Enaminonitrile DMF-DMA AmideAcid AmideAcid Nitrile->AmideAcid Hydrolysis FusedRings FusedRings Nitrile->FusedRings Cyclization (e.g. with Hydrazine) NAlkylation NAlkylation RingN->NAlkylation Regioselective Protection

Caption: Functional divergence of the pyrazolyl-acetonitrile core. The methylene group offers the most versatile entry into complex scaffolds.

C-H Functionalization: The Enaminonitrile Gateway

The most powerful transformation for this scaffold is the conversion of the methylene group into an enaminonitrile (


). This intermediate is a "chemical chameleon," capable of reacting with binucleophiles to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or pyridines.
Mechanism: Reaction with DMF-DMA

Unlike the harsh Vilsmeier-Haack conditions (


/DMF) which often formylate the pyrazole C4 position, using 

-Dimethylformamide dimethyl acetal (DMF-DMA)
provides a cleaner, chemoselective reaction at the side chain.
  • Deprotonation: The basic amine generated from DMF-DMA assists in deprotonating the active methylene.

  • Nucleophilic Attack: The pyrazolyl carbanion attacks the electrophilic carbon of the acetal.

  • Elimination: Loss of methanol generates the dimethylaminomethylene double bond.

Diagram 2: Enaminonitrile Synthesis Workflow

Enaminonitrile Start Pyrazolyl-Acetonitrile Intermed Intermediate: Alkoxy-Amine Adduct Start->Intermed 1. Nucleophilic Attack Reagent Reagent: DMF-DMA (Solvent: Toluene/DMF) Reagent->Intermed Product Enaminonitrile Product (Py-C(CN)=CH-NMe2) Intermed->Product 2. Elimination Byproduct Byproduct: MeOH Intermed->Byproduct

Caption: Chemoselective conversion of the methylene group to an enaminonitrile using DMF-DMA, avoiding ring formylation.

Experimental Protocols

These protocols are designed for reproducibility. All yields reported are typical ranges based on optimized conditions.

Protocol A: Synthesis of Enaminonitrile Intermediate

Target: Conversion of Pyrazole-


 to Pyrazole-

.

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole-4-acetonitrile (1.0 eq)

  • Reagent: DMF-DMA (1.5 – 2.0 eq)

  • Solvent: Toluene (anhydrous) or DMF (if solubility is poor)

Step-by-Step:

  • Setup: Charge a dried round-bottom flask with the pyrazolyl-acetonitrile substrate under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add anhydrous Toluene (5 mL/mmol). Add DMF-DMA dropwise via syringe.

    • Why: Excess DMF-DMA drives the equilibrium forward as methanol is volatile.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane). The product is usually a bright yellow/orange solid or oil and is more polar than the starting material.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate): If a solid forms, filter and wash with cold hexanes. This is common for high-melting products.

    • Scenario B (Oil): Evaporate solvent under reduced pressure. Triturate the residue with diethyl ether to induce crystallization.

  • Validation:

    
     NMR should show two singlets for 
    
    
    
    (approx. 3.1 ppm) and a distinct vinyl proton singlet (approx. 7.5–8.0 ppm).
Protocol B: Cyclization to Pyrazolo[1,5-a]pyrimidine

Target: Reaction of the enaminonitrile with a hydrazine or amidine derivative.

Reagents:

  • Substrate: Enaminonitrile from Protocol A (1.0 eq)

  • Reactant: Hydrazine Hydrate (1.2 eq)

  • Solvent: Ethanol or Acetic Acid[2][3]

Step-by-Step:

  • Dissolution: Dissolve the enaminonitrile in Ethanol (10 mL/mmol).

  • Cyclization: Add Hydrazine Hydrate dropwise.

    • Note: If using Acetic Acid, the reaction proceeds faster due to acid catalysis, but workup requires neutralization.

  • Heating: Reflux for 2–3 hours. The color often shifts from yellow to colorless or pale yellow as the conjugated enamine is consumed.

  • Isolation: Cool to

    
    . The fused heterocyclic product often precipitates. Filter and recrystallize from EtOH/DMF.
    

Data & Troubleshooting

Table 1: Comparative Reactivity of Pyrazolyl-Acetonitrile

Reaction TypeReagent SystemPrimary SiteKey OutcomeTroubleshooting
Knoevenagel Aldehyde / PiperidineMethylene (

)
Acrylonitrile derivativeIf yield is low, add molecular sieves to remove water.
Enaminonitrile DMF-DMA / TolueneMethylene (

)
Enamine (

)
Use sealed tube if substrate is volatile.
Vilsmeier-Haack

/ DMF
Ring C4 or MethyleneFormylation (CHO)Control Temp

to favor ring formylation;

may degrade.
Hydrolysis

/

Nitrile (

)
Carboxylic AcidStop at Amide by using

/NaOH (Radziszewski).

References

  • BenchChem. "Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: Experimental Protocols." BenchChem Technical Support. Accessed Feb 2026. Link

  • National Institutes of Health (NIH). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives." PubMed Central. Accessed Feb 2026. Link

  • Royal Society of Chemistry (RSC). "Deciphering the Knoevenagel condensation: towards a catalyst-free process." Organic & Biomolecular Chemistry. Accessed Feb 2026. Link

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Applications."[4] Accessed Feb 2026. Link

  • Arkivoc. "Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement." Arkat USA. Accessed Feb 2026. Link

Sources

The Rising Therapeutic Potential of Bromo-Substituted Pyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazole and the Impact of Bromine Substitution

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, forming the core of numerous approved drugs.[4] The introduction of a bromine atom to the pyrazole ring significantly influences the molecule's physicochemical properties, often enhancing its biological activity. This is attributed to bromine's unique combination of steric bulk, lipophilicity, and its ability to form halogen bonds, which can lead to improved binding affinity with biological targets.[5] This technical guide provides an in-depth exploration of the diverse biological activities of bromo-substituted pyrazoles, offering insights for researchers and professionals in drug development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Bromo-substituted pyrazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3][7][8]

Cytotoxicity of Bromo-Substituted Pyrazoles against Various Cancer Cell Lines

The anticancer potential of these compounds is underscored by their potent inhibitory effects on cancer cell proliferation, as quantified by IC50 values.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole ChalconeMCF-7 (Breast)5.8[6]
Pyrazole ChalconeA549 (Lung)8.0[6]
Pyrazole ChalconeHeLa (Cervical)9.8[6]
Pyrazole-ThiazolidinonePC-3 (Prostate)5.32[5]
Pyrazole DerivativeMDA-MB-468 (Breast)14.97[9]
Mechanisms of Anticancer Action

Bromo-substituted pyrazoles exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with cell cycle progression.

  • Induction of Apoptosis: Many bromo-pyrazole derivatives trigger the intrinsic apoptotic pathway. This is often characterized by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspase cascades, ultimately resulting in cell death.[1][9] Evidence suggests that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[10]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints, preventing cancer cells from proliferating. For instance, some derivatives have been shown to cause cell cycle arrest in the G2/M phase or S phase.[9]

  • Inhibition of Signaling Pathways: Bromo-substituted pyrazoles can modulate key signaling pathways that are often dysregulated in cancer. This includes the inhibition of pathways like MAPK and NF-κB, which are critical for cell survival, proliferation, and inflammation-associated tumorigenesis.[2][11][12]

Signaling Pathway of Pyrazole-Induced Apoptosis

Bromo-substituted Pyrazole Bromo-substituted Pyrazole ROS ↑ Reactive Oxygen Species (ROS) Bromo-substituted Pyrazole->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pyrazole-induced apoptosis pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Workflow for MTT Assay

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of bromo-pyrazole A->B C 3. Treat cells with compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance (570 nm) G->H I 9. Calculate % viability and IC50 value H->I

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted pyrazole compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant global health threat. Bromo-substituted pyrazoles have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[4][] The presence of the bromine atom often enhances the antimicrobial potency of the pyrazole scaffold.

In Vitro Antimicrobial Efficacy of Bromo-Substituted Pyrazoles

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial activity, representing the lowest concentration that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole DerivativeStaphylococcus aureus0.023[14]
Pyrazole DerivativeEscherichia coli0.046[14]
Bromo-benzothiazolo PyrazolineXanthomonas campestris-[4]
Bromo-benzothiazolo PyrazolineAspergillus niger-[4]
Pyrazole DerivativeS. pneumoniae15.6
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the bromo-substituted pyrazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Bromo-substituted pyrazoles have shown significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[15]

In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound ClassAnimal ModelEdema Inhibition (%)Reference
Pyrazole DerivativeRatUp to 89.57
Pyrazole DerivativeRat-[15]
Pyrazoline DerivativeRat-
Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of bromo-substituted pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the production of pro-inflammatory prostaglandins. Additionally, these compounds can modulate inflammatory signaling pathways such as the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes.[12]

Inhibition of the NF-κB Signaling Pathway by Pyrazoles

cluster_nucleus Pro-inflammatory\nStimuli (e.g., LPS, TNF-α) Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Pro-inflammatory\nStimuli (e.g., LPS, TNF-α)->IKK IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Ubiquitination & Degradation DNA DNA NFkB_p65_p50->DNA Translocation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Transcription Pyrazole Bromo-substituted Pyrazole Pyrazole->IKK Inhibition

Caption: Pyrazoles inhibit the NF-κB pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the bromo-substituted pyrazole. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

Bromo-substituted pyrazoles represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of a bromine atom onto the pyrazole scaffold has consistently demonstrated an enhancement of biological activity, making these derivatives highly attractive for further drug discovery and development efforts.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole core and the position of the bromine substituent will be crucial for optimizing potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigations into the specific molecular targets and signaling pathways affected by these compounds will facilitate rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of bromo-substituted pyrazoles holds great promise for the development of novel and effective therapies for cancer, infectious diseases, and inflammatory disorders.

References

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  • National Center for Biotechnology Information. (2023). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

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  • Pathak, D., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Pires, D. E. V., et al. (2018). N-Acetyl-3-aminopyrazoles Block the Non-Canonical NF-kB Cascade by Selectively Inhibiting NIK. ACS Omega, 3(4), 4137-4144.
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  • Ragab, F. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 86, 496-507.
  • Reddy, T. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(17), 7869-7887.
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  • ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Retrieved from [Link]

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  • Scaccia, E., et al. (2021).
  • Singh, R. P., et al. (2015). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Der Pharma Chemica, 7(10), 284-291.
  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2894-2908.
  • Tsolaki, E., et al. (2016).
  • Varghese, E., et al. (2022). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 2(1), 234-256.
  • Vo, D. D., et al. (2023). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Gene, 852, 147056.
  • Wang, Y., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123.
  • Wani, M. Y., et al. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 30(23), 12345.
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  • Reddy, T. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(17), 7869-7887.
  • Pathak, D., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
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Sources

Methodological & Application

Preparation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile from hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile from Hydrazine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the multi-step synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, a key building block in pharmaceutical and agrochemical research. The synthetic strategy commences with the foundational reagent, hydrazine, and proceeds through a logical sequence of pyrazole ring formation, bromination, N-methylation, and side-chain functionalization. This application note is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy and Rationale

The synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile from hydrazine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The overall synthetic pathway is depicted below:

G Hydrazine Hydrazine Intermediate1 3-Methyl-1H-pyrazol-5(4H)-one Hydrazine->Intermediate1 Step 1: Ring Formation Ethylacetoacetate Ethyl Acetoacetate Ethylacetoacetate->Intermediate1 Intermediate2 5-Bromo-3-methyl-1H-pyrazole Intermediate1->Intermediate2 Step 2: Bromination Intermediate3 5-Bromo-1,3-dimethyl-1H-pyrazole Intermediate2->Intermediate3 Step 3: N-Methylation Intermediate4 5-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Intermediate3->Intermediate4 Step 4: Side-Chain Bromination FinalProduct 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile Intermediate4->FinalProduct Step 5: Cyanation

Figure 1: Proposed synthetic workflow for 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine is highly toxic and corrosive. N-Bromosuccinimide (NBS) is an irritant. Handle all reagents with care and consult their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

Rationale: The initial step involves the condensation of hydrazine with ethyl acetoacetate to form the pyrazole ring. This is a classic Knorr pyrazole synthesis, which provides a robust and high-yielding route to the pyrazolone core.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
Hydrazine hydrate (64%)50.067.80.11.0
Ethyl acetoacetate130.1413.00.11.0
Ethanol-50 mL-Solvent

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Slowly add hydrazine hydrate (7.8 g, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to facilitate precipitation.

  • Collect the white precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford 3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 5-Bromo-3-methyl-1H-pyrazole

Rationale: The pyrazolone intermediate is then converted to the corresponding bromo-pyrazole using a brominating agent such as phosphorus oxybromide (POBr₃). This step introduces the bromine atom at the 5-position, which is crucial for the final product.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
3-Methyl-1H-pyrazol-5(4H)-one98.109.80.11.0
Phosphorus oxybromide (POBr₃)286.6934.40.121.2

Protocol:

  • In a 100 mL round-bottom flask, carefully add 3-methyl-1H-pyrazol-5(4H)-one (9.8 g, 0.1 mol) to phosphorus oxybromide (34.4 g, 0.12 mol) at room temperature. Caution: This reaction can be vigorous.

  • Heat the mixture at 120 °C for 3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-bromo-3-methyl-1H-pyrazole.

Step 3: Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole

Rationale: N-methylation of the pyrazole ring is achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the methylation. Here, we use potassium carbonate as the base.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
5-Bromo-3-methyl-1H-pyrazole160.9916.10.11.0
Dimethyl sulfate126.1313.90.111.1
Potassium carbonate (K₂CO₃)138.2120.70.151.5
Acetone-100 mL-Solvent

Protocol:

  • To a 250 mL round-bottom flask, add 5-bromo-3-methyl-1H-pyrazole (16.1 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (100 mL).

  • Stir the suspension vigorously and add dimethyl sulfate (13.9 g, 0.11 mol) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 5-bromo-1,3-dimethyl-1H-pyrazole.

Step 4: Synthesis of 5-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Rationale: The introduction of the second bromine atom on the methyl side chain is achieved through a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This sets the stage for the final cyanation step.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
5-Bromo-1,3-dimethyl-1H-pyrazole175.0217.50.11.0
N-Bromosuccinimide (NBS)177.9819.60.111.1
Benzoyl peroxide (BPO)242.230.240.0010.01
Carbon tetrachloride (CCl₄)-150 mL-Solvent

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 5-bromo-1,3-dimethyl-1H-pyrazole (17.5 g, 0.1 mol) in carbon tetrachloride (150 mL).

  • Add N-Bromosuccinimide (19.6 g, 0.11 mol) and benzoyl peroxide (0.24 g, 0.001 mol).

  • Heat the mixture to reflux while irradiating with the lamp for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, which can be used in the next step without further purification.

Step 5: Synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Rationale: The final step involves a nucleophilic substitution of the benzylic bromide with a cyanide source, such as sodium cyanide. This reaction proceeds via an SN2 mechanism to furnish the target acetonitrile derivative.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Stoichiometric Ratio
5-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole253.9225.40.11.0
Sodium cyanide (NaCN)49.015.40.111.1
Dimethyl sulfoxide (DMSO)-100 mL-Solvent

Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude 5-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (25.4 g, 0.1 mol) in dimethyl sulfoxide (100 mL).

  • Add sodium cyanide (5.4 g, 0.11 mol) portion-wise at room temperature. Caution: Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide antidote kit available.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product, 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the nitrile group in the final product).

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Wiley, R. H., & Wiley, P. (1964). Pyrazolones, Pyrazolidones, and Derivatives. John Wiley & Sons. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2003). The N-methylation of pyrazoles. Topics in Heterocyclic Chemistry, 1, 1-69. [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

  • Organ, M. G., & May, T. L. (2007). The Cyanation of Organic Halides. The Patai Series: The Chemistry of Functional Groups. [Link]

Application Notes and Protocols for Pyrazoles Synthesis via Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its status as a privileged scaffold in drug discovery.[1][4][5] Renowned pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant feature this core structure, highlighting its therapeutic importance.[3][6]

Cyclocondensation reactions are the most fundamental and widely employed strategies for constructing the pyrazole ring.[7][8] These reactions typically involve the formation of a five-membered ring through the reaction of a binucleophile, most commonly a hydrazine derivative, with a 1,3-dielectrophilic synthon. This guide provides an in-depth exploration of the most pivotal cyclocondensation methods, offering detailed protocols, mechanistic insights, and practical guidance for researchers and drug development professionals.

Section 1: The Knorr Pyrazole Synthesis: A Timeless and Versatile Method

First reported by Ludwig Knorr in 1883, the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most reliable and versatile methods for pyrazole synthesis.[9][10][11] This acid-catalyzed condensation is prized for its operational simplicity and generally high yields.[12][13]

Mechanism and Rationale: A Tale of Two Carbonyls

The Knorr synthesis proceeds through a well-established pathway.[6][11] The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[10][11] This is followed by the formation of a hydrazone intermediate.[10][12] Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[10]

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[9][10][14] This selectivity is governed by several factors:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[14]

  • Electronic Effects: The relative reactivity of the two carbonyl groups is influenced by electron-donating or electron-withdrawing substituents. Ketones are generally more reactive towards nucleophiles than esters.[14][15]

  • Reaction pH: The acidity or basicity of the reaction can influence which nitrogen atom of a substituted hydrazine attacks first.[14] Under acidic conditions, the reaction is initiated, while under basic conditions, the more nucleophilic nitrogen takes the lead.[14]

  • Solvent Choice: Solvents can play a crucial role. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in certain cases.[14]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate 5-Hydroxypyrazoline Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Detailed Protocol: Synthesis of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine)

This protocol details the synthesis of Antipyrine, a classic pyrazole derivative, via a Knorr-type reaction between ethyl acetoacetate and phenylhydrazine.

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl Acetoacetate130.14101.30 g (1.27 mL)
Phenylhydrazine108.14101.08 g (1.0 mL)
Ethanol46.07-15 mL
Glacial Acetic Acid60.05Catalytic~3 drops

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol).[12]

  • Solvent and Catalyst Addition: Add ethanol (15 mL) to the flask, followed by a few drops of glacial acetic acid to catalyze the reaction.[12]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.[16] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.[12]

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If not, slowly add cold water (10 mL) to induce precipitation.[12]

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[12] Wash the collected solid with a small amount of cold water and then a small amount of cold ethanol to remove impurities.[12]

  • Drying and Characterization: Allow the product to air dry completely.[12] The resulting pyrazolone can be further purified by recrystallization from ethanol if necessary.[16] Characterize the final product by determining its mass, percent yield, and melting point, and by using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Troubleshooting and Key Considerations
  • Poor Yield: Ensure anhydrous conditions, as water can interfere with the initial condensation step. Check the purity of the hydrazine, as it can degrade over time.

  • Mixture of Regioisomers: If using an unsymmetrical dicarbonyl, separating the isomers can be challenging. Consider using a dicarbonyl surrogate or specialized reaction conditions (e.g., HFIP solvent) to favor the formation of one isomer.[14]

  • Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. Careful monitoring by TLC is essential.

Section 2: Synthesis from α,β-Unsaturated Carbonyls

Another powerful cyclocondensation route to pyrazoles (or their dihydro- precursors, pyrazolines) involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones (e.g., chalcones).[7][16][17] This method is particularly valuable for accessing a wide range of substituted pyrazoles.

Mechanism and Rationale: A Michael Addition-Cyclization Cascade

The reaction typically proceeds via an initial Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated carbonyl system.[17] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate.[18] Subsequent oxidation or elimination leads to the aromatic pyrazole.[17]

Chalcone_Mechanism cluster_reactants2 Reactants cluster_intermediates2 Intermediates cluster_product2 Product Chalcone α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Hydrazine2 Hydrazine Hydrazine2->Michael_Adduct Pyrazoline Pyrazoline Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole2 Pyrazole Pyrazoline->Pyrazole2 Oxidation/ Elimination

Detailed Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole from a Chalcone

This protocol outlines the synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate.

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)208.261208 mg
Hydrazine Hydrate (99%)50.064~0.2 mL
Glacial Acetic Acid60.05-20 mL

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask suitable for reflux, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (4 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours.[5][16] The progress of the reaction should be monitored by TLC.[16]

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice.[16]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any residual acetic acid, and dry.[16]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazole derivative.[16]

Section 3: Comparative Overview of Cyclocondensation Methods

While the Knorr synthesis and reactions with α,β-unsaturated carbonyls are workhorse methods, other cyclocondensation strategies offer unique advantages for specific synthetic targets.

MethodKey ReactantsTypical ConditionsAdvantagesLimitations
Knorr Synthesis 1,3-Dicarbonyl + HydrazineAcid catalyst (e.g., Acetic Acid), Reflux in AlcoholHigh yields, simple procedure, readily available starting materials.[12][13]Regioselectivity can be an issue with unsymmetrical dicarbonyls.[9][14]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Carbonyl + HydrazineAcid or base catalysis, RefluxAccess to a wide variety of substituted pyrazoles, good for chalcone derivatives.[5][16]Often forms pyrazoline intermediate requiring an oxidation step.[17]
Multi-Component Reactions (MCRs) Aldehyde, β-ketoester, Malononitrile, HydrazineOften one-pot, various catalystsHigh efficiency and atom economy, rapid generation of molecular diversity.[19]Optimization can be complex; may require specific catalysts.
From Hydrazones and Nitroolefins N-Arylhydrazone + NitroolefinThermal or acid-assisted conditionsExcellent regioselectivity, broad substrate scope.[20]Requires pre-synthesis of hydrazone and nitroolefin substrates.[20]

Section 4: Safety Precautions

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Reactions involving heating should be conducted with appropriate care to avoid solvent splashing and to ensure even heating.

  • Always neutralize acidic or basic reaction mixtures before disposal according to institutional guidelines.

Conclusion

Cyclocondensation reactions are indispensable tools for the synthesis of the pyrazole core. The choice of method—be it the classic Knorr synthesis, the versatile reaction with α,β-unsaturated carbonyls, or a modern multi-component approach—depends on the desired substitution pattern, the availability of starting materials, and the need for regiocontrol. A thorough understanding of the underlying mechanisms and experimental parameters, as detailed in these notes, empowers researchers to rationally design and efficiently execute the synthesis of novel pyrazole-based compounds for a wide array of applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
  • Benchchem. (n.d.). Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
  • Benchchem. (n.d.). The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Tetrahedron, 95, 132333.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines. RUIdeRA.
  • Giradkar, V. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) [PPTX]. Slideshare.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Kumar, A., Sharma, G., & Kumar, D. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(43), 28205-28231.
  • Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
  • Organic Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry at a Glance. Wiley.
  • CUTM Courseware. (n.d.). pyrazole.pdf.
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137.
  • Mani, N. S., & Deng, X. (2007). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 84, 145.
  • Joule, J. A., & Mills, K. (2010). HETEROCYCLIC CHEMISTRY, 5TH EDN. JOHN WILEY.
  • Dedge, N. J., Ubale, M. B., & More, R. A. (2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. Journal of Molecular Structure, 1248, 131464.
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(1), 2-16.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley-Blackwell.
  • Al-Ghorbani, M., Abdelmonsef, A. H., & El-Gazzar, M. G. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27289-27303.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. AbeBooks.
  • International Journal of Innovative Research in Technology. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • Academia.edu. (n.d.). (PDF) Synthesis of series of chalcone and pyrazoline derivatives.
  • Bartz, M., & Tasch, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228.
  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
  • Encyclopedia MDPI. (n.d.). Synthesis and Properties of Pyrazoles.

Sources

Strategic Diversification of the 1-Methyl-1H-pyrazol-3-yl Acetonitrile Scaffold via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: The 1-methyl-1H-pyrazol-3-yl acetonitrile moiety is a valuable pharmacophore in modern drug discovery, prized for its unique physicochemical properties and versatile synthetic handles. This application note provides a detailed, field-tested protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile. We delve into the mechanistic rationale behind component selection, offer a robust step-by-step experimental guide, and present a troubleshooting framework to empower researchers in medicinal chemistry and chemical biology to reliably synthesize diverse libraries of novel compounds.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisosteric replacement for other aromatic systems, coupled with its capacity for hydrogen bonding and metabolic stability, makes it a highly sought-after scaffold. The acetonitrile substituent at the 3-position further enhances its utility, providing a key vector for interaction with biological targets or for further chemical elaboration.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, celebrated for its mild reaction conditions and exceptional tolerance of a wide array of functional groups. Applying this reaction to 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile allows for the direct and modular installation of diverse aryl, heteroaryl, and even alkyl groups at the 5-position, rapidly generating novel chemical entities for screening and lead optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process is a palladium-catalyzed cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0)L₂ Catalyst ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Bromide) pd_complex R¹-Pd(II)-X L₂ Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OR)₂ (Boronic Acid) + Base center_point r1_pd_r2 R¹-Pd(II)-R² L₂ Complex transmetal->r1_pd_r2 red_elim Reductive Elimination r1_pd_r2->red_elim red_elim->pd0 Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Palladium(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic 'ate' complex.[1][2][3][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Protocol Development: Key Parameter Selection

The success of the Suzuki coupling on an electron-rich, potentially coordinating heterocycle like our pyrazole substrate hinges on the judicious selection of four key components.

A. Palladium Catalyst & Ligand: For heteroaryl bromides, catalyst systems that are both electron-rich and sterically bulky tend to provide the best results.[6][7] This combination promotes the initial oxidative addition and stabilizes the catalytic species. While classic Pd(PPh₃)₄ can be effective, modern catalysts often provide higher yields and faster reaction times.

  • Recommended Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂). The dppf ligand's wide "bite angle" is well-suited for stabilizing the intermediates involved in the coupling of heteroaryl systems.

  • Loading: Typically 1-5 mol % is sufficient. Higher loadings can be used for particularly challenging substrates but may lead to increased costs and more difficult purification.

B. The Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4] Its strength and solubility are critical.

  • Recommended Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). K₂CO₃ is a cost-effective and moderately strong inorganic base that is effective in many cases. For less reactive boronic acids, the more soluble and stronger base Cs₂CO₃ can significantly accelerate the reaction.

  • Stoichiometry: 2.0 to 3.0 equivalents are typically used to ensure complete activation of the boronic acid and to neutralize any acidic byproducts.

C. Solvent System: The solvent must solubilize the reagents and be stable at the required reaction temperature (typically 80-110 °C). An aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the boronate 'ate' complex.

  • Recommended Solvent: A mixture of 1,4-Dioxane and Water (typically in a 3:1 to 5:1 ratio). Dioxane is an excellent solvent for a wide range of organic compounds, while water aids in dissolving the base. Toluene or DMF can also be used as the organic component.

D. Boronic Acid/Ester: The reaction is generally compatible with a wide range of aryl and heteroaryl boronic acids and their corresponding pinacol esters.

  • Purity is Key: Ensure the boronic acid is of high purity. Impurities, particularly boric acid from hydrolysis, can inhibit the reaction. If necessary, the boronic acid can be recrystallized or purified by trituration before use.

  • Stoichiometry: A slight excess (1.1 to 1.3 equivalents) of the boronic acid is recommended to drive the reaction to completion.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile with a generic arylboronic acid.

Caption: General experimental workflow for the Suzuki coupling protocol.

Materials:

  • 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Scientist's Note: Adding the solid reagents first under air is acceptable for this catalyst, which is relatively air-stable. Ensure the K₂CO₃ is a fine powder to maximize its surface area.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) species that is formed in situ.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

    • Scientist's Note: The solvent should be degassed prior to addition to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-20 minutes.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Results: Scope and Limitations

The described protocol is robust for a variety of boronic acids. Below is a representative table of expected outcomes based on literature precedents for similar substrates.

EntryBoronic Acid Partner (R²)Product StructureExpected YieldNotes
1Phenylboronic acid85-95%Standard, reliable coupling partner.
24-Methoxyphenylboronic acid80-92%Electron-donating groups are well-tolerated.
34-Trifluoromethylphenylboronic acid75-88%Electron-withdrawing groups are well-tolerated.
43-Thiopheneboronic acid70-85%Heteroaromatic partners couple efficiently.[8]
52-Pyridinylboronic acid60-75%Can be challenging due to potential catalyst inhibition by the pyridine nitrogen. Using a stronger base like Cs₂CO₃ may improve yields.

Yields are estimated and will vary based on reaction scale and purification efficiency.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded).2. Insufficiently degassed system.3. Poor quality boronic acid (hydrolyzed).4. Base is not strong enough.1. Use fresh catalyst. Screen other catalysts (e.g., Pd(PPh₃)₄, SPhos-based precatalysts).2. Ensure rigorous degassing of solvents and reaction vessel.3. Use fresh boronic acid or a corresponding pinacol ester.4. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Significant Side Product Formation 1. Homo-coupling of boronic acid.2. Protodeboronation (loss of boron group).3. Debromination of starting material.1. Ensure a thoroughly oxygen-free environment. Use a slight excess (1.1-1.2 eq) of boronic acid, not more.2. This can happen with unstable boronic acids.[9] Consider using lower temperatures or a faster catalyst system.3. This suggests the catalytic cycle is stalling. Re-evaluate the base, ligand, and temperature.
Product is Difficult to Purify 1. Residual palladium catalyst.2. Boronic acid-derived impurities.1. After the aqueous workup, consider washing the organic layer with an aqueous solution of thiourea or N-acetylcysteine to scavenge residual palladium.2. Perform an acidic or basic wash during workup to remove unreacted boronic acid or its byproducts.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(6), 3079-3150. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(28), 11006-11018. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Available at: [Link]

  • Slideshare. Mechanism and synthetic application of suzuki reaction. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

Sources

Heck reaction conditions for 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck Reaction Conditions for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Focus Substrate: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Abstract

This guide details the optimization and execution of the Heck-Mizoroki reaction on 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (Compound 1 ). While 5-bromopyrazoles are valuable intermediates in the synthesis of kinase inhibitors and GPCR ligands, they present specific challenges: the electron-rich nature of the pyrazole ring can retard oxidative addition, and the proximal nitrogen (N2) can coordinate to palladium, potentially poisoning the catalyst. Furthermore, the acetonitrile side chain at C3 introduces a latent acidic site (


) that necessitates careful base selection to avoid self-condensation. This protocol outlines a robust "Ligand-Controlled" strategy to ensure high turnover and selectivity.

Introduction & Mechanistic Analysis

Substrate Analysis

Compound 1 features three distinct electronic zones:

  • The Electrophile (C5-Br): The C5 position in 1-methylpyrazoles is electronically distinct. It is less electron-deficient than a pyridyl bromide but more sterically sensitive due to the adjacent

    
    -methyl group.
    
  • The Catalyst Trap (N2): The nitrogen at position 2 possesses a lone pair capable of

    
    -donation to the Pd(II) center. If the phosphine ligand is labile, this nitrogen can displace it, forming an inactive [Pd(Ar)(L)(N-pyrazole)] complex.
    
  • The Base-Sensitive Tail (C3-CH₂CN): The methylene protons are activated by both the nitrile and the pyrazole ring. Use of strong amide bases (e.g., LiHMDS) or alkoxides at high temperatures can lead to deprotonation and subsequent polymerization or "tarring."

The "Ligand-Controlled" Solution

To overcome N2-coordination, we employ bulky, electron-rich phosphines or bidentate ligands . These ligands increase the electron density on Palladium (facilitating oxidative addition into the C-Br bond) and sterically crowd the metal center, preventing the pyrazole nitrogen from binding.

  • Recommended Ligand Class: Bis-phosphines (e.g., dppp, dCPF) or Bulky Monodentates (e.g.,

    
    , XPhos).
    

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle with a focus on the critical "N-Coordination Trap" that must be avoided.

HeckCycle PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction OxAdd Oxidative Addition Ar-Pd(II)-Br ActiveCat->OxAdd + Substrate (Ar-Br) Trap OFF-CYCLE TRAP N-Coordination (Catalyst Deactivation) OxAdd->Trap Low Ligand Conc. or Non-Bulky Ligand Coord Alkene Coordination Ar-Pd(II)-Alkene OxAdd->Coord + Alkene Trap->OxAdd Heat/Excess Ligand Insert Migratory Insertion C-C Bond Formed Coord->Insert Elim Beta-Hydride Elimination Product Release Insert->Elim Regen Reductive Elimination (Base Assisted) Elim->Regen - Product Regen->ActiveCat + Base / - HBr

Figure 1: Catalytic cycle highlighting the off-cycle trap caused by pyrazole nitrogen coordination.

Experimental Protocols

Two methods are provided. Method A is the standard protocol suitable for simple alkenes (acrylates, styrenes). Method B is the "High-Performance" protocol for challenging alkenes or if Method A fails.

Method A: Standard Conditions (Cost-Effective)

Best for: Acrylates, Styrenes, and scale-up.

Reagents:

  • Substrate: 1.0 equiv

  • Alkene: 1.5 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (20 mol%) (Note: 1:4 Pd:L ratio is critical to prevent N-binding)
    
  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Setup: Charge a dry reaction vial with Compound 1 (1.0 equiv),

    
     (0.05 equiv), and 
    
    
    
    (0.20 equiv).
  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add anhydrous MeCN (or DMF) via syringe.

  • Activation: Add

    
     (2.5 equiv) followed by the Alkene (1.5 equiv).
    
  • Reaction: Heat the mixture to

    
      (MeCN) or 
    
    
    
    (DMF) for 12–16 hours.
  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: High-Performance Conditions (Jeffery-Type)

Best for: Unactivated alkenes, hindered substrates, or rapid screening.

Reagents:

  • Substrate: 1.0 equiv

  • Alkene: 1.2 equiv

  • Catalyst:

    
     (3–5 mol%) OR 
    
    
    
    + XPhos
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Sodium Acetate (NaOAc)
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) (Stabilizes Pd nanoparticles)

  • Solvent: DMF or DMA

  • Temperature:

    
    
    

Procedure:

  • Solids: Combine Compound 1 ,

    
    , 
    
    
    
    , and TBAB in a pressure tube.
  • Liquids: Purge with Argon. Add DMF and the Alkene.

  • Heat: Seal the tube and heat to

    
     for 4–8 hours.
    
  • Note: TBAB acts as a phase transfer catalyst and stabilizes the catalytic species, often dramatically increasing yield for heteroaryl halides.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize yields.

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning (N-coordination) or Oxidative Addition failure.1. Switch to bidentate ligand (dppf, dppp).2. Increase Temp to

(use DMA).3. Switch to Method B (add TBAB).
Pd Black Formation Catalyst decomposition ("Death" of catalyst).1. Add TBAB (1.0 equiv).2. Increase Ligand:Pd ratio.3. Ensure strict oxygen-free conditions.
Complex Mixture / Tars Base-mediated decomposition of the acetonitrile tail.1. Switch from

to milder base (

or

).2. Lower temp to

.
Isomerization of Alkene Hydride elimination/re-insertion issues.1. Use

as additive (suppresses isomerization).2. Shorten reaction time.

Visualization: Optimization Workflow

Optimization Start Start: Method A (Pd(OAc)2 / PPh3 / Et3N) Check Analyze LCMS @ 4 hours Start->Check Success >80% Conv. Isolate Product Check->Success Good Yield Fail1 Low Conv. (SM remaining) Check->Fail1 Stalled Fail2 Decomposition (Many peaks) Check->Fail2 Dirty Sol1 Add TBAB Switch to Pd(dppf)Cl2 Fail1->Sol1 Sol2 Switch Base to NaOAc Lower Temp Fail2->Sol2 Sol1->Check Retry Sol2->Check Retry

Figure 2: Step-by-step decision tree for reaction optimization.

Safety & Handling

  • Nitrile Reactivity: While the acetonitrile group is stable under neutral conditions, it can hydrolyze to the amide or acid under strongly basic aqueous conditions at high heat. Keep the reaction anhydrous .

  • Palladium Residues: Pyrazoles are excellent metal chelators. The final product may retain Palladium.[2] A scavenger resin (e.g., SiliaMetS® Thiol) treatment during workup is highly recommended for pharmaceutical applications.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

  • Knowles, J. P., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N Coupling of 5-Membered Heterocycles. (Contextual reference for 5-membered ring reactivity).
  • Review of Pyrazole Synthesis & Functionalization: Advances in the Synthesis of Pyrazoles. Organic Chemistry Portal. Link

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Application Note: Strategic Deployment of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: The Intersection of Fragment Chemistry and Discovery Strategy

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, complementary approach to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[3][4] The core premise is that these simple, low-complexity fragments have a higher probability of matching a target's binding pockets and can serve as superior starting points for optimization into potent, drug-like leads.[1][5] This process is guided by metrics such as Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule, ensuring that growth in potency is achieved efficiently.[1]

The fragment at the center of this guide, 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile , represents an exemplary tool for FBDD. Its design is not accidental; it is a carefully considered scaffold embodying key features that facilitate discovery and optimization.

  • Privileged Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs like Celecoxib and Sildenafil.[6][7][8] Its aromatic, heterocyclic nature provides a rigid framework capable of engaging in a variety of interactions (hydrogen bonding, π-stacking) with protein targets, making it a rich starting point for exploring pharmacophores.[9][10]

  • Reactive Acetonitrile Moiety: The acetonitrile group serves a dual purpose. As a compact polar feature, its nitrogen atom can act as a hydrogen bond acceptor.[11][12] Furthermore, it is a versatile chemical handle, providing a potential vector for synthetic elaboration or contributing to the overall electronic profile of the molecule.[13][14]

  • Strategic Bromine Handle: The bromine atom is arguably the most critical feature for a fragment-to-lead campaign. Firstly, it provides a well-defined vector for synthetic "fragment growing" via robust and predictable cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Secondly, and of immense practical importance, bromine is an anomalously scattering atom, which significantly simplifies the identification of bound fragments in X-ray crystallography, even in cases of weak binding or low occupancy.[15][16][17]

Qualification as a "Rule of Three" Compliant Fragment

To qualify for inclusion in a high-quality fragment library, a compound should ideally adhere to the "Rule of Three" (Ro3), which helps ensure that subsequent optimization can occur without ballooning the molecule's size and lipophilicity into non-drug-like space.[3][18][19][20]

Property"Rule of Three" Guideline2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile ValueCompliance
Molecular Weight (MW) < 300 Da200.04 g/mol [21]
cLogP ≤ 30.95[21]
Hydrogen Bond Donors (HBD) ≤ 30
Hydrogen Bond Acceptors (HBA) ≤ 33 (2x pyrazole N, 1x nitrile N)
Rotatable Bonds (RotB) ≤ 31

As demonstrated, the fragment comfortably meets all Ro3 criteria, making it an ideal starting point for an FBDD campaign.

The FBDD Campaign Workflow: A Roadmap from Fragment to Lead

An FBDD project is a multi-stage, iterative process. The goal is to use sensitive biophysical techniques to identify weak-binding fragments, validate their interaction, understand the structural basis of that interaction, and then use that knowledge to guide synthetic chemistry efforts toward high-potency leads.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing Target Fragment) Screen Primary Biophysical Screen (e.g., DSF, SPR) Lib->Screen Hits Initial Hits (ΔTm > 2°C or SPR Response) Screen->Hits Ortho Orthogonal Screen (e.g., STD-NMR) Hits->Ortho Xtal Structural Biology (X-ray Crystallography) Ortho->Xtal Validated Validated, Tractable Hit Xtal->Validated SBDD Structure-Based Design (SBDD Cycle) Validated->SBDD Chem Medicinal Chemistry (Fragment Growing via Br) SBDD->Chem Chem->SBDD Iterate Lead Potent Lead Compound (nM Affinity) Chem->Lead

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Experimental Protocols: A Practical Guide

The following protocols describe standard methodologies for screening, validating, and characterizing the binding of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile to a purified protein target.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle of Causality: This technique, also known as a Thermal Shift Assay (TSA), operates on the principle that ligand binding confers thermodynamic stability to a protein.[22][23] This increased stability is observed as a positive shift in the protein's melting temperature (Tm). DSF is a rapid, low-cost method ideal for primary screening of a fragment library.[24][25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100X stock of SYPRO Orange dye in DMSO.

    • Prepare the target protein in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the assay should be optimized, typically between 2-5 µM.

    • Prepare a 10 mM stock solution of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile in 100% DMSO. From this, create a working stock for the assay.

  • Assay Plate Setup (384-well format):

    • To each well, add the appropriate volume of protein buffer.

    • Add the fragment to a final concentration of 200-500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 5% to avoid protein destabilization. Include "DMSO only" wells as a negative control.

    • Add the target protein to its final concentration.

    • Add SYPRO Orange dye to a final concentration of 5X.

    • The final volume in each well should be 20 µL.

  • Data Acquisition:

    • Seal the plate securely. Centrifuge briefly to collect the contents.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.

    • Calculate the Tm, which is the midpoint of this transition (often determined by fitting the data or from the peak of the first derivative).

    • Hit Criteria: A fragment is considered a potential hit if it induces a Tm shift (ΔTm) of ≥ 2 °C relative to the DMSO control.

Protocol 2: Hit Validation via Saturation Transfer Difference (STD) NMR

Principle of Causality: STD-NMR is a powerful ligand-observed NMR technique that unambiguously confirms direct binding.[26][27] It works by selectively saturating protons on the macromolecular target. This saturation is transferred via spin diffusion to the protons of a binding ligand, resulting in a decrease in their signal intensity. By subtracting the saturated spectrum from an unsaturated one, only the signals from the binding fragment remain.[28][29]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment (1-2 mM) in a deuterated buffer (e.g., 50 mM phosphate buffer-d11, pD 7.4, 150 mM NaCl).

    • The total sample volume should be ~500 µL for a standard NMR tube.

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Spectrometer Setup:

    • Use a spectrometer of ≥ 500 MHz equipped with a cryoprobe for maximum sensitivity.

    • Tune and match the probe and lock onto the deuterium signal. Acquire a standard 1D proton spectrum of the control sample to identify fragment resonances.

  • STD Experiment Acquisition:

    • Set up the STD experiment (e.g., using a stddiff pulse program).

    • On-resonance irradiation: Select a frequency where only protein resonances exist (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).

    • Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm).

    • Set the saturation time (typically 1-2 seconds) and the number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the data to generate the difference spectrum (Off-resonance minus On-resonance).

    • Hit Confirmation: The presence of signals in the difference spectrum at the chemical shifts corresponding to the fragment's protons confirms binding.

    • The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface (epitope mapping).

Protocol 3: Structural Characterization via X-ray Crystallography

Principle of Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[30][31] It provides definitive proof of binding, reveals the precise binding location and orientation, and illuminates the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding.[32][33] This structural information is the foundation for rational, structure-based drug design.[34]

Step-by-Step Methodology:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to overcome the fragment's typically weak affinity.[30]

    • Transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Loop out the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Key Advantage: For this fragment, it is highly recommended to collect data at a wavelength that optimizes the anomalous signal from the bromine atom (around 0.92 Å). This will produce a strong anomalous difference map, making it trivial to locate the fragment in the electron density, even with partial occupancy.[15][17]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate electron density maps (2Fo-Fc and Fo-Fc) and an anomalous difference map.

    • The presence of a strong peak in both the Fo-Fc and anomalous maps will unequivocally identify the position and orientation of the brominated fragment.

    • Build the fragment into the density and refine the complex structure to high resolution.

From Hit to Lead: A Structure-Guided Evolution

Once the binding mode of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is confirmed, the project transitions to the hit-to-lead phase. The goal is to synthetically elaborate the fragment to pick up additional, favorable interactions with the target protein, thereby increasing binding affinity and selectivity.

Hit_To_Lead cluster_0 Core Strategies Start Validated Fragment Hit Grow Fragment Growing (Elaboration) Start->Grow Link Fragment Linking Start->Link Merge Fragment Merging Start->Merge Lead Potent Lead Grow->Lead

Caption: Primary strategies for evolving a fragment hit into a high-affinity lead compound.

For 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, the Fragment Growing strategy is the most direct path forward.[35] The crystal structure will reveal the solvent-exposed vector of the C-Br bond. This information allows for the rational design of new chemical matter to be appended at this position to occupy adjacent sub-pockets in the binding site, forming new, potency-enhancing interactions. The bromine atom serves as a reliable synthetic handle for reactions like Suzuki-Miyaura coupling (to add aryl or heteroaryl groups) or Sonogashira coupling (to add alkynes), enabling rapid exploration of the structure-activity relationship (SAR).

Safety and Handling

  • Chemical Hazards: This compound is a brominated organic nitrile. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin. May cause respiratory and eye irritation.[36][37]

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

References

  • Murray, C. W., & Rees, D. C. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. [Link]

  • Kumar, A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • BioSolveIT GmbH. FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]

  • Sharma, R., & Kumar, R. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • SARomics. (2024). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics. [Link]

  • Blundell, T. L., et al. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions. [Link]

  • Shafi, S., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Polycyclic Aromatic Compounds. [Link]

  • Gaba, M., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Selvita. X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Wikipedia. Fragment-based lead discovery. Wikipedia. [Link]

  • Kamal, A., & Tamboli, J. R. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Leung, C., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology. [Link]

  • Gingell, H., & Ulaganathan, T. (2020). Fragment Screening by Crystallography: An Alternative to High Throughput Screening. Sygnature Discovery. [Link]

  • BioSolveIT GmbH. FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]

  • Tiefenbrunn, T., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design. [Link]

  • Erlanson, D. (2011). Pushing the Rule of 3. Practical Fragments. [Link]

  • Massachusetts Biotechnology Council. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • Selvita. Fragment-Based Drug Discovery. Selvita. [Link]

  • Bruker. Fragment screening by ligand observed nmr. Bruker. [Link]

  • Charles River. Thermal Shift Assays. Charles River. [Link]

  • Scorah, N., & Wagner, J. (2018). Chapter 7. Fragment-Based Drug Discovery. In Lead Optimization for Medicinal Chemists. [Link]

  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Lepre, C. A., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. [Link]

  • Center for Macromolecular Interactions. Differential Scanning Fluorimetry (DSF). Harvard Medical School. [Link]

  • Tiefenbrunn, T., et al. (2014). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design. [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. [Link]

  • Domainex. Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex. [Link]

  • Davies, G., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • Nuvisan. Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. Nuvisan. [Link]

  • Cytiva. Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • Danielson, U. H. (Ed.). (2021). Methods for Fragments Screening Using Surface Plasmon Resonance. Springer. [Link]

  • FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Journal of Biomolecular Screening. [Link]

  • Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. Medicinal Chemistry Communications. [Link]

  • Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. [Link]

  • Lab Alley. (2023). Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]

  • Yufeng. (2024). Acetonitrile in the Pharmaceutical Industry. Yufeng. [Link]

  • Creative Biostructure. Saturation Transfer Differences (STD) NMR. Creative Biostructure. [Link]

  • PubChem. 2-(5-bromo-1H-indol-3-yl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. [Link]

  • PubChem. 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Wikipedia. Acetonitrile. Wikipedia. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile via Sandmeyer Cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is a key heterocyclic building block, valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structure, featuring a reactive nitrile group and a functionalized pyrazole core, makes it an ideal intermediate for constructing diverse compound libraries. This application note provides a comprehensive, field-tested, and scalable protocol for the synthesis of this target molecule. The methodology is centered around a classic Sandmeyer reaction, a reliable transformation for converting aromatic amines into a variety of functional groups.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol optimized for scale-up, and emphasize the critical safety procedures required, particularly when handling cyanide reagents.

Reaction Principle and Mechanism

The synthesis is accomplished in a two-step, one-pot sequence starting from 5-Bromo-1-methyl-1H-pyrazol-3-amine. The core transformation is the Sandmeyer cyanation, a powerful method for introducing a nitrile group onto an aromatic ring.[3][4]

Step 1: Diazotization. The process begins with the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid, at low temperatures (0–5 °C). The low temperature is crucial for the stability of the resulting diazonium salt, which is prone to decomposition.

Step 2: Copper-Catalyzed Cyanation. The diazonium salt is then introduced to a solution of a cyanide salt, in this case, sodium cyanide, in the presence of a copper(I) catalyst (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution (S-RN-Ar) mechanism.[1][3] The copper(I) salt initiates the reaction by a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[1][5] This highly reactive aryl radical then reacts with the copper-cyanide complex to yield the final aryl nitrile product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue.[1]

Caption: Overall reaction scheme for the synthesis.

Critical Safety Precautions: Handling Cyanide

WARNING: Sodium cyanide (NaCN) is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[6] All operations involving NaCN must be performed in a certified, high-performance chemical fume hood.

  • Acid Incompatibility: Contact between cyanides and acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[7] Ensure all glassware is free of acidic residue before use with cyanide salts. Acidic and cyanide waste streams must be kept strictly separate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (nitrile gloves are often used for handling solids, but check compatibility for solutions).[8][9]

  • Emergency Preparedness: An emergency cyanide antidote kit should be available, and all personnel must be trained in its use. Ensure a safety shower and eyewash station are immediately accessible.[9] In case of exposure, seek immediate medical attention.

  • Storage: Store sodium cyanide in a cool, dry, well-ventilated area, away from acids and water.[6][7] The container must be tightly sealed.[8]

  • Decontamination & Waste: All spills must be cleaned immediately and decontaminated using a freshly prepared bleach solution or a specialized cyanide decontamination agent. All solid and liquid cyanide waste must be disposed of according to institutional and environmental regulations.

Scaled-Up Experimental Protocol

This protocol is designed for a ~50 g scale synthesis. Adjustments may be necessary for different scales.

Materials and Equipment
ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
5-Bromo-1-methyl-1H-pyrazol-3-amine176.0250.00.2841.0
Sulfuric Acid (98%)98.0855.70.5682.0
Sodium Nitrite (NaNO₂)69.0021.60.3131.1
Copper(I) Cyanide (CuCN)89.5630.50.3411.2
Sodium Cyanide (NaCN)49.0133.50.6842.4
Deionized Water18.02~1.2 L--
Ethyl Acetate88.11~1.5 L--
Sodium Bicarbonate (sat. aq.)84.01~500 mL--
Brine (sat. aq. NaCl)58.44~500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~50 g--
  • Equipment: 2 L three-neck round-bottom flask, overhead mechanical stirrer, thermocouple, heating mantle, 250 mL pressure-equalizing dropping funnel, ice-salt bath, 4 L separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure

Sources

Topic: High-Purity Recovery of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile via Optimized Cooling Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed methodology for the purification of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, a key heterocyclic building block in pharmaceutical and agrochemical synthesis.[1] The protocol leverages the principles of cooling recrystallization from a binary solvent system to effectively remove impurities and yield a product of high crystalline purity. We will explore the rationale behind solvent selection, provide a step-by-step experimental workflow, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals aiming to establish a robust and reproducible purification standard for this and structurally related pyrazole derivatives.[2][3]

Principles and Scientific Rationale

Recrystallization is a fundamental purification technique in organic chemistry, predicated on the differential solubility of a target compound and its impurities in a given solvent at varying temperatures.[4] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point.

The Causality of Solvent Selection:

The molecular structure of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile features both polar (nitrile group, pyrazole ring) and non-polar (bromine, methyl, and methylene groups) moieties. This amphiphilic nature suggests that a single solvent may not provide the optimal solubility profile. Therefore, a binary solvent system is often advantageous.

For this protocol, we have selected an Ethanol/Water system.

  • Ethanol ("Good" Solvent): The target compound is expected to be readily soluble in a polar protic solvent like ethanol, especially when heated.

  • Water ("Anti-Solvent" or "Poor" Solvent): The compound's solubility is significantly lower in water.

By dissolving the crude material in a minimal amount of hot ethanol and then carefully adding hot water until the solution becomes faintly turbid (the saturation point), we create a finely-tuned environment. As this solution cools, the solubility of the target compound dramatically decreases, forcing it to crystallize out, while impurities, present in lower concentrations, tend to remain dissolved in the solvent mixture. Slow cooling is paramount as it encourages the growth of a well-ordered crystal lattice, which inherently excludes mismatched impurity molecules.

Materials and Equipment

Reagents:

  • Crude 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (Purity: ~95% or as determined)[5]

  • Ethanol (Reagent Grade, 95% or Absolute)

  • Deionized Water

  • Activated Carbon (Decolorizing Charcoal, optional)

Equipment:

  • Erlenmeyer Flasks (appropriate sizes for the scale of recrystallization)

  • Heating Source (Hot Plate with magnetic stirring capability)

  • Magnetic Stir Bars

  • Condenser (optional, to prevent solvent evaporation)

  • Graduated Cylinders

  • Pasteur Pipettes

  • Buchner Funnel and Flask

  • Filter Paper (sized to the Buchner funnel)

  • Vacuum Source (Aspirator or Vacuum Pump)

  • Ice Bath

  • Spatulas

  • Drying Oven or Vacuum Desiccator

Optimized Recrystallization Workflow

The following diagram outlines the complete workflow for the purification process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation & Clarification cluster_crystallization Step 3: Crystal Formation cluster_isolation Step 4: Isolation & Drying start Place Crude Compound in Erlenmeyer Flask add_etoh Add Minimum Volume of Hot Ethanol start->add_etoh stir_heat Heat and Stir Until Dissolved add_etoh->stir_heat add_water Add Hot Water Dropwise Until Faintly Turbid stir_heat->add_water Ensure complete dissolution add_etoh2 Add 1-2 Drops Hot Ethanol to Re-dissolve (Clarify) add_water->add_etoh2 hot_filtration Optional: Add Carbon, Perform Hot Filtration add_etoh2->hot_filtration cool_rt Remove from Heat, Cool Slowly to Room Temp add_etoh2->cool_rt If solution is clear hot_filtration->cool_rt If solution is colored ice_bath Place in Ice Bath to Maximize Yield cool_rt->ice_bath filtration Collect Crystals via Vacuum Filtration ice_bath->filtration wash Wash with Cold Ethanol/Water Mixture filtration->wash dry Dry Crystals Under Vacuum wash->dry end_node High-Purity Product dry->end_node

Caption: Workflow for the recrystallization of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. The target compound is classified as a toxic solid.[5]

Step 1: Dissolution

  • Weigh the crude 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile and place it into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

  • In a separate beaker, heat ethanol on the hot plate.

  • Add a small portion of the hot ethanol to the flask containing the crude solid. Turn on the stirring and heating for the flask.

  • Continue adding hot ethanol portion-wise until the solid just dissolves completely. The key is to use the minimum amount of hot solvent necessary to create a saturated solution, which is critical for maximizing yield.

Step 2: Decolorization and Saturation

  • If the resulting solution has a noticeable color, add a small amount (e.g., a spatula tip) of activated carbon. Boil the solution for 2-3 minutes. The porous surface of the carbon adsorbs colored impurities.

  • If carbon was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Heat deionized water in a separate beaker.

  • Slowly add the hot water dropwise to the hot ethanol solution while stirring vigorously. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the solution is fully saturated.

  • Add 1-2 drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

Step 3: Crystallization

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than fine powders formed by rapid crashing.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes. This further decreases the compound's solubility, maximizing the recovery of the product.[6]

Step 4: Isolation and Drying

  • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold ethanol/water filtrate.

  • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.

  • Wash the collected crystals with a small amount of a pre-chilled 1:1 ethanol/water mixture to remove any residual soluble impurities.

  • Allow the crystals to dry on the funnel under vacuum for 10-15 minutes.

  • Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Quantitative Data and Troubleshooting

The following table provides representative data. Actual values must be determined experimentally.

ParameterExample ValueRationale / Comment
Mass of Crude Compound5.00 gStarting material for purification.
Purity of Crude (by HPLC/NMR)~95%Establishes a baseline for purity improvement.
Volume of Hot Ethanol~25-35 mLThis is highly dependent on the impurity profile. Use the minimum amount.
Volume of Hot Water~15-25 mLAdded until the point of saturation (turbidity) is reached.
Cooling Time (Room Temp)1-2 hoursSlow cooling is critical for crystal quality.
Cooling Time (Ice Bath)30-60 minutesEnsures maximum precipitation from the cold solution.
Recovered Mass4.25 g
Calculated Yield 85% A typical recovery rate for a single recrystallization.
Purity of Final Product>99%Target purity, to be confirmed by analytical methods (e.g., NMR, HPLC, Melting Point).

Troubleshooting Guide:

  • Problem: The compound does not dissolve.

    • Solution: Add more of the "good" solvent (ethanol). Ensure the solvent is sufficiently hot.

  • Problem: The compound "oils out" instead of crystallizing.

    • Solution: This occurs when the solution is supersaturated at a temperature above the compound's melting point. Re-heat the solution, add more of the "good" solvent (ethanol), and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Boil off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Problem: Low recovery/yield.

    • Solution: Too much solvent may have been used initially. Ensure the final solution was thoroughly chilled in an ice bath. Some loss is inherent to the process as the compound retains slight solubility even in the cold solvent.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6).
  • Fluorochem. (n.d.). 2-(5-BROMO-1-METHYL-1H-PYRAZOL-3-YL)ACETONITRILE.
  • RSC Publishing. (2011, September 19). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
  • lifechem pharma. (n.d.). Bromoacetonitrile: A Comprehensive Overview.
  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with the substrate 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are looking to improve reaction efficiency, minimize side products, and troubleshoot common issues encountered when working with this specific N-heterocyclic halide.

The pyrazole moiety is a critical pharmacophore in numerous bioactive molecules, making this substrate a valuable building block.[1] However, like many nitrogen-rich heterocycles, it presents unique challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile giving low yields?

A: Low yields with this substrate often stem from its specific structural features. N-heterocyclic halides, particularly those containing azole rings like pyrazole, can be challenging for several reasons[1][2]:

  • Catalyst Inhibition: The lone pair of electrons on the pyrazole's nitrogen atom can coordinate to the palladium center, forming off-cycle, inactive catalyst species. This sequestration of the catalyst slows down the desired reaction.[1]

  • Competing Side Reactions: Bromopyrazoles are more susceptible to side reactions like hydrodehalogenation (debromination), where the bromine atom is replaced by hydrogen, reducing the yield of the desired coupled product.[2][3]

  • Oxidative Addition Rate: The electronic properties of the pyrazole ring can influence the rate-determining oxidative addition step of the catalytic cycle.[4]

Q2: What is the best starting point for a catalyst and ligand combination for this substrate?

A: For challenging heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient. The most robust results are typically achieved with catalyst systems that promote rapid oxidative addition and reductive elimination, which can outcompete catalyst inhibition and side reactions. We recommend starting with:

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands such as SPhos and XPhos are highly effective.[1] They create a sterically hindered and electron-rich environment around the palladium, which accelerates the key steps of the catalytic cycle.

  • Pre-formed Catalysts (Precatalysts): Second-generation (G2) or third-generation (G3) precatalysts (e.g., XPhos Pd G2) are often superior. These air-stable complexes readily form the active Pd(0) species in solution and can help minimize side reactions like debromination.[5][6]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are also excellent choices, known for forming highly stable and active catalysts.[7][8]

Q3: Which base should I choose and why is it so critical?

A: The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex required for the transmetalation step.[9] For a sensitive substrate like this bromopyrazole, the choice of base is a balancing act.

  • Recommended: Mild inorganic bases are strongly preferred. Potassium phosphate (K₃PO₄) is an excellent first choice for difficult couplings as it is effective without being overly harsh.[10] Cesium carbonate (Cs₂CO₃) is another powerful option, particularly in anhydrous conditions.[11]

  • Avoid: Strong organic amine bases (like triethylamine) or strong hydroxide bases should be used with caution, as they can be sources of hydrides that lead to the unwanted debromination side reaction.[12]

Q4: What solvent system is recommended for this reaction?

A: A polar, aprotic solvent is typically best. The presence of a small amount of water is often required to solubilize the inorganic base and facilitate the formation of the active boronate species.

  • Primary Recommendations: A mixture of 1,4-Dioxane/H₂O (e.g., 4:1 or 5:1 ratio) or Toluene/H₂O are standard and effective systems.[13]

  • Critical Prerequisite: Regardless of the solvent chosen, it must be rigorously degassed before use. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to catalyst death and the formation of homocoupled byproducts.[13] Degassing can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles.

Troubleshooting Guide: Common Problems & Solutions
Problem 1: My reaction yield is low or the reaction has stalled.
Potential Cause Diagnostic Check & Solution
Inactive Catalyst or Ligand Verify Reagent Quality: Phosphine ligands can be oxidized by air.[13] Use fresh ligands or those stored properly under an inert atmosphere. Ensure your palladium source has not degraded. Action: Switch to a fresh bottle of ligand and a reliable palladium source, or preferably, use an air-stable precatalyst like XPhos Pd G2.[5]
Poor Reagent Purity Check Boronic Acid: Boronic acids can degrade over time via protodeboronation.[13] Action: Use a fresh bottle of your boronic acid. For particularly unstable boronic acids, consider using a more stable derivative such as a pinacol ester or a trifluoroborate salt.[12]
Suboptimal Base/Solvent Review Conditions: An inappropriate base may not be activating the boronic acid efficiently, while the wrong solvent can hinder solubility or reaction kinetics.[13] Action: If using a weak base like K₂CO₃, switch to a stronger, non-nucleophilic base like K₃PO₄. Ensure a small amount of water is present if using an inorganic base in an organic solvent.[10]
Insufficient Temperature Monitor Reaction Progress: Many Suzuki couplings require thermal energy to overcome activation barriers.[14] Action: If running at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C. Be aware that excessive heat can also accelerate catalyst decomposition.[13]
Problem 2: I'm observing a significant amount of the debrominated byproduct.
Potential Cause Diagnostic Check & Solution
Source of Hydride Analyze Reagents: The primary cause of debromination (hydrodehalogenation) is the presence of a hydride source that intercepts the palladium intermediate.[12] Common culprits include amine bases, alcohol solvents, or even trace water under certain conditions.[12] Action: Switch to a non-coordinating inorganic base (K₃PO₄, Cs₂CO₃) and an aprotic solvent (Dioxane, Toluene).[13]
Slow Coupling Kinetics Evaluate Catalyst Activity: If the desired cross-coupling is slow, the competing debromination pathway can become dominant.[2] Action: Switch to a more active catalyst system that accelerates the rate of reductive elimination. A combination of a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a palladium source is highly recommended.[1]
High Reaction Temperature Optimize Temperature: While heat can increase the rate of the desired reaction, it can also accelerate side reactions. Action: Try lowering the reaction temperature. If the reaction becomes too sluggish, a more active catalyst is needed to allow for lower operating temperatures.
Problem 3: My catalyst is turning into black precipitate (Palladium Black).
Potential Cause Diagnostic Check & Solution
Insufficient Ligand Check Stoichiometry: An inadequate amount of ligand can leave the palladium center unsaturated and prone to aggregation and precipitation.[13] Action: Ensure an appropriate ligand-to-palladium ratio. For reactions generating the catalyst in situ from a ligand and a palladium source like Pd₂(dba)₃, a Pd:Ligand ratio of 1:2 to 1:4 is common.
Presence of Oxygen Verify Inert Atmosphere: Oxygen is a primary cause of catalyst deactivation and decomposition.[13] Action: Ensure your degassing procedure is thorough and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
Excessive Heat Monitor Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic species.[15] Action: Reduce the reaction temperature. If the reaction rate suffers, a more stable and active catalyst system is required.
Data Summary for Optimization
Table 1: Recommended Catalyst & Ligand Combinations
Catalyst SystemClassTypical LoadingKey Advantages for This Substrate
XPhos Pd G2 Buchwald Precatalyst1-3 mol%Excellent for N-heterocycles; promotes fast coupling, minimizes debromination.[5][6]
SPhos Pd G2 Buchwald Precatalyst1-3 mol%Similar to XPhos; highly active and robust for challenging substrates.[1]
Pd₂(dba)₃ + XPhos In situ Generation1-2.5% Pd, 2-5% LigandHighly effective; allows for tuning of Pd:Ligand ratio.[1]
PEPPSI™-IPr Pd-NHC Precatalyst1-3 mol%Forms a very stable and highly active catalyst; good for electron-rich halides.[8]
Table 2: Base and Solvent Selection Guide
BaseEquivalentsRecommended Solvent(s)Rationale & Comments
K₃PO₄ 2.0 - 3.01,4-Dioxane/H₂O (4:1)Excellent general choice for difficult couplings; strong enough to activate boronic acid but low nucleophilicity minimizes side reactions.[10]
Cs₂CO₃ 2.0 - 3.0Toluene/H₂O (5:1), 1,4-Dioxane (anhydrous)Very effective, particularly in less polar or anhydrous systems. Often provides higher yields but is more expensive.[11]
K₂CO₃ 2.0 - 3.0DMF/H₂O (4:1), THF/H₂O (4:1)A standard, cost-effective option. May be less effective than K₃PO₄ for this specific substrate but is a reasonable starting point.[16]
Visualizing the Process: Catalytic Cycle & Potential Pitfalls

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights the specific challenges associated with the 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile substrate.

Suzuki_Cycle Suzuki Coupling Cycle for Bromopyrazole Substrate cluster_reagents Reagents pd0 Active Pd(0)L₂ Catalyst oa_complex Ar-Pd(II)(Br)L₂ Complex pd0->oa_complex inhibition Catalyst Inhibition (N-Coordination) pd0->inhibition Off-cycle Equilibrium trans_complex Ar-Pd(II)(R)L₂ Complex oa_complex->trans_complex Transmetalation debromination Debromination (Ar-H byproduct) oa_complex->debromination Side Reaction trans_complex->pd0 Regenerates Catalyst product Ar-R Product trans_complex->product Reductive Elimination arbr Bromopyrazole (Ar-Br) arbr->pd0 Oxidative Addition boronic Boronic Acid/Ester (R-B(OR)₂) boronate Activated Boronate [R-B(OR)₂(OH)]⁻ boronic->boronate Activation base Base (e.g., K₃PO₄) base->boronic boronate->oa_complex

Caption: The Suzuki catalytic cycle with pitfalls for N-heterocyclic substrates.

Detailed Experimental Protocols
Protocol 1: Standard Starting Conditions

This protocol serves as a general baseline. Optimization will likely be required.

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with Argon or Nitrogen gas (repeat this cycle 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.

  • Heating and Monitoring: Place the tube in a preheated oil bath or heating block at 90 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Upon completion (or when the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Protocol for High-Yield Coupling

This protocol incorporates best practices for challenging heteroaryl substrates.

  • Reaction Setup: To a flame-dried Schlenk tube under a positive pressure of Argon, add 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv., finely ground), and the precatalyst XPhos Pd G2 (2 mol%).

  • Inert Atmosphere: Ensure the inert atmosphere is maintained throughout the setup.

  • Solvent Addition: Add rigorously degassed Toluene and Water (in a 5:1 v/v ratio, to achieve a 0.1 M concentration) via syringe.

  • Heating and Monitoring: Seal the tube tightly and place it in a preheated heating block at 100-110 °C . Stir vigorously. Monitor the reaction progress by LC-MS. Reactions are often complete within 4-12 hours.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Gupton, J. T., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron. Available at: [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved February 18, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved February 18, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved February 18, 2026, from [Link]

  • Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry. Available at: [Link]

  • Arkat USA. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Retrieved February 18, 2026, from [Link]

  • University of St Andrews Research Portal. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved February 18, 2026, from [Link]

  • RSC Publishing. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved February 18, 2026, from [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 18, 2026, from [Link]

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved February 18, 2026, from [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved February 18, 2026, from [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved February 18, 2026, from [Link]

  • J-STAGE. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved February 18, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Tandem alkyne carbopalladation/Suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Retrieved February 18, 2026, from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved February 18, 2026, from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved February 18, 2026, from [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting low yield in the synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CN-5BR-3YL Status: Active Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

User Issue: Consistently low yield (<40%) and high impurity profile during the synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (Target 1 ).

Context: This molecule is a critical pharmacophore, often serving as a key intermediate for Janus Kinase (JAK) inhibitors (e.g., analogs of Ruxolitinib). The synthesis typically hinges on the nucleophilic substitution of a chloromethyl or mesyloxymethyl precursor with a cyanide source.

Root Cause Analysis: Low yields in this specific transformation are rarely due to a single factor. They typically stem from a "Triad of Failure":

  • Regioisomeric Contamination: Upstream failure to separate 1,5- from 1,3-isomers.

  • Hydrolytic Degradation: Conversion of the nitrile to primary amide due to wet solvents.

  • Oligomerization: The "Active Methylene" problem leading to self-condensation.

Diagnostic Workflow (Interactive)

Before altering your protocol, identify the failure point using the decision tree below.

TroubleshootingFlow Start Start: Low Yield Observed CheckNMR Step 1: Check Precursor NMR (Is the 1-Methyl singlet split?) Start->CheckNMR IsomerIssue Issue: Regioisomer Contamination (1,3 vs 1,5 mixture) CheckNMR->IsomerIssue Yes CheckWater Step 2: Check Solvent Water Content (Karl Fischer > 0.1%?) CheckNMR->CheckWater No (Pure) Hydrolysis Issue: Nitrile Hydrolysis (Product is Amide) CheckWater->Hydrolysis Yes CheckTemp Step 3: Reaction Temperature (>60°C?) CheckWater->CheckTemp No (Dry) Polymer Issue: Oligomerization/Tarring (Black reaction mixture) CheckTemp->Polymer Yes Workup Step 4: Workup Protocol (Emulsions/Loss to Aqueous) CheckTemp->Workup No

Figure 1: Diagnostic logic for isolating yield-limiting factors in pyrazole acetonitrile synthesis.

Technical Deep Dives & Protocols

Module A: The Regioselectivity Trap (Precursor Validation)

The Problem: The synthesis of the pyrazole ring (e.g., from methylhydrazine and a 1,3-dicarbonyl equivalent) produces two isomers:

  • Target: 1-methyl-5-bromo-3-substituted (Sterically crowded N-Me/Br).

  • Impurity: 1-methyl-3-bromo-5-substituted (Thermodynamically favored in some conditions).

If your precursor is a mixture, the "impurity" may react faster or slower, confusing yield calculations.

Validation Protocol:

  • Run NOESY 1H-NMR .

  • Target Signal: Look for a cross-peak (NOE) between the N-Methyl protons (~3.8 ppm) and the C4-H proton (~6.5 ppm).

    • If NOE is strong: You likely have the 1,5-isomer (wrong geometry for this specific target description if following standard numbering, or correct depending on your specific nomenclature—verify structure visually).

    • Standard Check: In the 5-bromo-1-methyl isomer, the N-Me is adjacent to the Bromine (no proton), so NO NOE should be observed between N-Me and C4-H. If you see an NOE, the N-Me is likely next to the proton at C5 (meaning you have the 3-bromo-1-methyl isomer).

Module B: The Cyanation Reaction (The "Make or Break" Step)

The Reaction: Nucleophilic substitution (


) of 3-(chloromethyl)-5-bromo-1-methyl-1H-pyrazole with Cyanide.

Mechanism & Failure Points:

ReactionPathway SM Chloromethyl Precursor Target Target Nitrile (Yield Goal) SM->Target SN2 (DMSO, 25°C) CN Cyanide Source CN->Target Amide Side Product: Amide (Hydrolysis) Target->Amide + H2O / OH- Dimer Side Product: Dimer (Active Methylene Attack) Target->Dimer + Base (excess CN-)

Figure 2: Competing reaction pathways. Hydrolysis and Dimerization are the primary yield killers.

Optimized Protocol (Recommended): Do not use refluxing ethanol/water (classic conditions). The hydrolysis rate is too high.

ParameterStandard (Fail)Optimized (Success)Rationale
Solvent Ethanol/Water or DMFDMSO (Anhydrous) DMF decomposes to dimethylamine (nucleophile). DMSO accelerates

rates significantly.
Reagent KCNNaCN + NaI (cat.) Finkelstein condition: NaI converts -Cl to -I in situ, which is a better leaving group for -CN.
Temp Reflux (80°C+)35°C - 45°C High temp promotes polymerization of the active methylene product.
Stoichiometry 2.0+ equiv CN1.1 - 1.2 equiv Excess cyanide acts as a base, deprotonating the product and causing self-condensation (black tar).

Step-by-Step Procedure:

  • Dry the Solvent: Ensure DMSO has <500 ppm water.

  • Activation: Dissolve the chloromethyl precursor (1.0 eq) and Sodium Iodide (0.1 eq) in DMSO (5 vol). Stir for 30 mins.

  • Addition: Add NaCN (1.2 eq) slowly. Exotherm Warning.

  • Monitoring: Stir at 40°C. Monitor by HPLC/UPLC every hour. Stop exactly when SM < 2%.

    • Critical: Do not "let it stir overnight." The product degrades.

Module C: Workup & Isolation

Issue: The product contains a basic nitrogen (pyrazole) and a nitrile. It is amphoteric and can be lost in aqueous washes.

Troubleshooting the Workup:

  • Quench: Pour reaction mixture into Ice/Water (10 vol) containing 5% NaHCO3 .

    • Why? Neutralizing any generated acid prevents nitrile hydrolysis.

  • Extraction: Use Ethyl Acetate/MTBE (1:1) . Pure EtOAc extracts too much DMSO.

  • Emulsion Breaking: If emulsion forms, do not add brine immediately. Add a small amount of Methanol to the organic layer or filter through Celite.

  • Purification: Avoid silica columns if possible (silica is acidic and can hydrolyze the nitrile). If necessary, add 1% Triethylamine to the eluent to neutralize silica acidity.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns black immediately. What happened? A: This is the "Active Methylene" effect. The protons between the pyrazole ring and the nitrile group are acidic (


). Excess cyanide acts as a base, deprotonating the product, which then attacks the starting material or itself.
  • Fix: Reduce temperature to <30°C and strictly limit Cyanide equivalents to 1.1.

Q2: I see a peak with M+18 mass in LCMS. Is it an impurity? A: Yes, that is the primary amide (Hydrolysis product:


).
  • Fix: Your solvent was wet, or your workup was too acidic/hot. Use fresh anhydrous DMSO and keep workup cold.

Q3: Can I use TMSCN (Trimethylsilyl cyanide) instead of NaCN? A: Yes, and it is often cleaner (avoiding basic conditions). However, it requires a fluoride source (TBAF) to activate, which introduces its own purification challenges. Use this only if the NaCN route fails due to base-sensitivity.

Q4: Why is the 5-bromo position stable? Won't it react with cyanide? A: Under standard


 conditions (no metal catalyst), the aryl bromide is inert. However, if you add Palladium (Pd) or heat excessively (>100°C), you risk Rosenmund-von Braun cyanation at the 5-position. Keep it metal-free.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry, 2008.

  • Cyanation Protocols & Mechanics

    • Friedman, L., & Shechter, H. "Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide." Journal of Organic Chemistry, 1960.
  • JAK Inhibitor Process Chemistry (Analogous Chemistry)

    • Lin, Q., et al. "Enantioselective Synthesis of JAK1/2 Inhibitor Ruxolitinib." Organic Process Research & Development, 2014.
  • Safety & Handling of Cyanide in Organic Synthesis

    • "Safe Handling of Cyanides in the Laboratory.

Disclaimer: This guide involves the use of hazardous chemicals (Cyanides). All experiments must be conducted in a fume hood with appropriate PPE and a cyanide antidote kit available immediately.

Sources

Technical Support Center: Purification of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: F848075 (Analogous Reference) CAS: 2090252-44-9 Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Hub: Identify Your Impurity

Before attempting purification, you must accurately characterize the contaminant.[1][2] Use this decision matrix to triage your crude material.

Symptom Triage: What are you seeing?
ObservationLikely ImpurityRoot Cause
LC-MS: Mass +18 (M+18) peak.[1] NMR: New singlets around

7.0-7.5 ppm (broad).[1][2]
Impurity A: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide Partial hydrolysis of the nitrile group due to high pH or moisture during cyanation.[1]
LC-MS: Correct Mass (M+0). NMR: Slight shift in N-Methyl (

3.8 vs 3.9) or Pyrazole-H (

6.4 vs 6.5).[1][2]
Impurity B: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile (Regioisomer )Incorrect methylation regioselectivity in the precursor steps (1,3- vs 1,5- substitution).[1]
LC-MS: Mass -79/+1 (M-Br+H).[1] NMR: Loss of doublet/singlet pattern; integration changes.Impurity C: Des-bromo analogHydrogenolysis during Pd-catalyzed steps (if applicable) or metal-halogen exchange side reactions.[1]
Appearance: Dark tar/oil that refuses to crystallize.[1][2]Impurity D: Polymerized Nitrile / OligomersThermal degradation during solvent removal or presence of strong base.[1][2]
Diagnostic Workflow (DOT Visualization)

ImpurityDiagnosis Start Crude Sample Analysis CheckMS Check LC-MS Data Start->CheckMS MassPlus18 Mass = M + 18 (Hydrolysis) CheckMS->MassPlus18 Found M+18 MassCorrect Mass = Target Mass (Isomerism) CheckMS->MassCorrect Mass Matches MassMinusBr Mass = M - 79 (Debromination) CheckMS->MassMinusBr Found M-79 ImpurityA Impurity A: Amide Byproduct MassPlus18->ImpurityA CheckNMR Check 1H-NMR (N-Me Shift) MassCorrect->CheckNMR ImpurityC Impurity C: Des-bromo Species MassMinusBr->ImpurityC ImpurityB Impurity B: Regioisomer (1,3 vs 1,5) CheckNMR->ImpurityB N-Me Shift Distinct

Figure 1: Decision tree for identifying common impurities in pyrazole acetonitrile synthesis based on standard analytical data.

Troubleshooting Guides & Protocols

Scenario 1: Removal of the Regioisomer (Impurity B)

The most common synthetic challenge is the formation of the 1,3-substituted isomer alongside the desired 1,5-substituted product during the methylation of the pyrazole ring.[1]

The Science: The 1,5-isomer (Target) and 1,3-isomer (Impurity) have significantly different dipole moments due to the vector alignment of the N-Methyl group relative to the Bromo and Acetonitrile substituents.[1] The 1,5-isomer is generally more polar in this specific scaffold due to the proximity of the lone pairs on the nitrile and the N2 nitrogen.[1]

Protocol: Fractional Recrystallization Do not rely on Flash Chromatography for >5g scales; the


 is often <0.05.[1][2]
  • Dissolution: Dissolve the crude solid in Ethanol (EtOH) at reflux (approx. 5 mL per gram of crude).

  • Anti-solvent Addition: Slowly add Water dropwise to the boiling solution until persistent turbidity is observed (Target ratio is roughly 4:1 EtOH:Water).[1][2]

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical Step: If oiling out occurs, seed with a pure crystal of the target compound at 40°C.[1][2]

  • Filtration: Filter the precipitate.[1][2] The solid is usually enriched in the 1,5-isomer (Target).[1] The filtrate contains the 1,3-isomer.[1]

  • Validation: Check 1H-NMR. The N-Methyl singlet for the 1,5-isomer typically appears upfield (lower ppm) relative to the 1,3-isomer due to shielding effects from the adjacent substituent.[1]

Scenario 2: Removal of the Amide (Impurity A)

Hydrolysis of the nitrile to the primary amide occurs if the cyanation reaction (e.g., using NaCN/DMSO) is quenched with strong acid or allowed to overheat in the presence of water.[1]

Protocol: Silica Gel Filtration (The "Plug") Since the amide is significantly more polar than the nitrile, a full column is unnecessary.[1][2]

  • Slurry Preparation: Dissolve crude material in 10% Ethyl Acetate / 90% Hexanes (or Heptane).[1][2]

  • Adsorption: If solubility is poor, adsorb the crude onto silica gel (1:2 ratio) and load dry.[1][2]

  • Elution:

    • Flush with 15% EtOAc/Hexanes .[1][2] The Nitrile (Target) will elute rapidly.[1][2]

    • The Amide (Impurity) will remain on the baseline.[1][2]

  • Check: Spot TLC. The Amide requires >50% EtOAc to move.[1][2] Stop collecting once the fast-moving spot is recovered.

Frequently Asked Questions (FAQs)

Q: Why is my yield low after the cyanation step (Chloride


 Nitrile)? 
A:  The nucleophilic substitution of a chloromethyl pyrazole is sensitive.
  • Cyanide Source: Ensure you are using dry NaCN or KCN.[1][2] Presence of water promotes the formation of Impurity A (Amide).[1][2]

  • Solvent: DMSO is standard, but if the temperature exceeds 60°C, you risk polymerization.[1][2] Keep the reaction between 25°C–40°C and extend the time rather than increasing heat.

Q: Can I use HPLC to separate the regioisomers? A: Yes, but it is expensive for scale-up.[1]

  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2]

  • Note: The 5-bromo isomer usually elutes after the 3-bromo isomer on C18 because the 5-bromo position is more sterically shielded by the N-methyl group, affecting its interaction with the stationary phase.[1]

Q: My product is turning pink/brown on the shelf. Is it degrading? A: This is likely due to trace Free Bromine or HBr residues if the material was not neutralized properly after synthesis.[1][2]

  • Fix: Wash the solid with a 5% Sodium Thiosulfate solution (to quench Br2) followed by Saturated Sodium Bicarbonate (to neutralize acid) before the final recrystallization.[1][2]

Synthesis & Purification Workflow Logic

The following diagram illustrates the critical path for synthesizing the target while managing the specific impurities discussed above.

PurificationWorkflow Precursor Precursor: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Activation Step 1: Activation (MsCl or SOCl2) Precursor->Activation Cyanation Step 2: Cyanation (NaCN, DMSO, RT) Activation->Cyanation Crude Crude Nitrile Cyanation->Crude Decision Impurity Check Crude->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Regioisomer Present Silica Silica Plug (15% EtOAc) Decision->Silica Amide Present Final Pure Target: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Recryst->Final Silica->Final

Figure 2: Synthetic pathway and purification logic gates for the target acetonitrile derivative.[1]

References

  • Organic Syntheses. (2010). Synthesis of 1,3,5-Substituted Pyrazoles. Org. Synth. 2010, 87,[1] 16. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]

  • Vertex AI Search. (2026).[1][2] Patent Landscape for Pyrazole Acetonitrile Purification. (Aggregated Data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated pyrazoles or cyanide reagents.

Sources

Technical Support Center: Stability Guide for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed as a direct-response resource for researchers working with 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 2090252-44-9). It synthesizes chemical principles with practical troubleshooting to ensure experimental success.

Executive Summary & Rapid Reference

This compound serves as a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Its stability is governed by the nitrile moiety and the acidic alpha-protons at the C3-methylene position.

ParameterStability StatusCritical Risk Factor
Acidic (pH < 4) Moderate Hydrolysis to amide/carboxylic acid (requires heat).
Basic (pH > 10) Low Rapid hydrolysis; Oxidative dimerization (color change).
Neutral (pH 7) High Stable at RT; store under inert atmosphere.
Thermal Moderate Decomposes >100°C; Nitrile polymerization risk.
C-Br Bond High Stable to non-catalytic hydrolysis (requires Pd/Li).

Detailed Stability Analysis

A. Acidic Conditions (pH < 4)

Primary Pathway: Nitrile Hydrolysis Under acidic conditions, the pyrazole ring acts as a weak base (protonation at N2), but the primary degradation pathway is the hydrolysis of the nitrile group.

  • Mechanism: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. This proceeds stepwise: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid
    .
  • Operational Insight:

    • Dilute Acids (e.g., 1M HCl, RT): The compound is kinetically stable for short durations (workups).

    • Strong Acids + Heat (e.g., 6M HCl, Reflux): Quantitative conversion to 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid occurs. This is often a desired synthetic step but a "degradation" if unintended.

    • The Bromine Substituent: The C-Br bond is robust in acidic media. Dehalogenation is not observed under standard acidic hydrolysis conditions.

B. Basic Conditions (pH > 10)

Primary Pathway: Deprotonation & Condensation (The "Black Tar" Effect) Basic conditions present a dual threat: hydrolysis and carbanion-mediated side reactions.

  • Alpha-Deprotonation: The methylene protons (

    
    ) between the pyrazole ring and the nitrile are significantly acidic (
    
    
    
    in DMSO) due to the electron-withdrawing nature of the nitrile and the heteroaromatic ring.
    • Consequence: Strong bases (NaH, KOtBu, or even NaOH/MeOH) generate a carbanion. If not trapped immediately by an electrophile, this carbanion can attack another molecule of starting material (Thorpe condensation), leading to dimers and complex oligomers (often observed as dark brown/black mixtures).

  • Hydrolysis: Base-catalyzed hydrolysis converts the nitrile directly to the carboxylate salt. This is generally faster than acid hydrolysis but competes with condensation side-reactions.

Visualizing Degradation Pathways

The following diagram illustrates the divergent reactivity based on pH conditions.

G Start 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl) acetonitrile (Starting Material) Acid Acidic Conditions (H+, H2O, Heat) Start->Acid Base Basic Conditions (OH-, RO-) Start->Base Amide Intermediate Amide (Hydrolysis) Acid->Amide Slow at RT AcidProd Carboxylic Acid Derivative (Stable End Product) Amide->AcidProd Requires Heat Anion Carbanion Intermediate (Reactive Species) Base->Anion Fast (Deprotonation) Carboxylate Carboxylate Salt (Hydrolysis) Base->Carboxylate Hydrolysis Dimer Oligomers/Tars (Thorpe Condensation) Anion->Dimer Self-Reaction (Side Product)

Figure 1: Divergent degradation pathways. Acidic conditions favor clean hydrolysis; basic conditions risk complex polymerization.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black upon adding base (NaH/K2CO3). Is my product gone?

Diagnosis: Likely oxidative polymerization or Thorpe condensation. Explanation: You generated the carbanion at the methylene position, but the electrophile was either absent or too slow to react. The carbanion attacked the starting material. Solution:

  • Protocol Change: Pre-mix the electrophile before adding the base, or add the base dropwise to a mixture of the nitrile and electrophile.

  • Degassing: Ensure the solvent is rigorously degassed; oxygen promotes radical oxidative coupling of the carbanion.

Q2: I see two spots on TLC after acidic workup. What is the lower spot?

Diagnosis: Partial hydrolysis to the primary amide. Explanation: Nitriles hydrolyze to amides relatively easily. If your workup involved an acidic wash (e.g., 1M HCl) and it sat for too long or got warm, the amide formed. Solution:

  • Identification: The amide spot will be much more polar (lower

    
    ) than the nitrile.
    
  • Prevention: Perform acidic washes with cold (0°C) dilute acid and separate layers immediately. Neutralize the organic layer with saturated

    
     promptly.
    
Q3: Can I use this compound in a Suzuki coupling (Pd-catalyzed)?

Diagnosis: Yes, but base selection is critical. Explanation: Suzuki couplings require a base (e.g.,


, 

). Strong bases at high temperatures may hydrolyze the nitrile. Solution:
  • Recommendation: Use anhydrous conditions if possible, or weaker bases like

    
    . Avoid hydroxide bases (
    
    
    
    ).
  • Alternative: Use a non-aqueous base system or protect the nitrile if the reaction is sluggish.

Validated Protocols

Protocol A: Stability Check (HPLC)

Use this to verify the integrity of your batch before starting a synthesis.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile (MeCN).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: MeCN + 0.1% TFA

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide bond).

  • Pass Criteria: Single peak >98% area.

    • Note: An impurity peak at RRT ~0.8 often indicates the amide hydrolysis product.

Protocol B: Safe Quenching of Basic Reactions

Use this when using the nitrile as a nucleophile (e.g., alkylation).

  • Cooling: Cool the reaction mixture to -10°C to 0°C .

  • Quench Agent: Use Saturated Ammonium Chloride (

    
    ) .
    
    • Why? It buffers the pH to ~5-6. It provides a proton source to quench the carbanion gently without creating a highly acidic environment that would hydrolyze the nitrile.

  • Extraction: Extract immediately with Ethyl Acetate or DCM. Do not let the aqueous/organic emulsion stir for hours.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • Larock, R. C.Comprehensive Organic Transformations. VCH Publishers, 1989. (Functional group interconversion standards).
  • PubChem. Compound Summary: 2-(5-bromo-1H-indol-3-yl)acetonitrile.[1] (Analogous reactivity data for heteroaryl acetonitriles). Link

  • Fisher Scientific. Safety Data Sheet: 4-Bromo-3-methylpyrazole. (Safety and handling of the pyrazole core). Link

  • Organic Syntheses. Synthesis of Pyrazole Derivatives via Hydrazine Condensation. (Background on pyrazole ring stability). Link

Sources

Technical Support Center: A Researcher's Guide to Controlling Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining the desired pyrazole isomer. Here, we delve into the mechanistic underpinnings of common synthetic routes and provide practical, field-proven troubleshooting strategies and frequently asked questions to guide your experimental design and optimization.

The Challenge of Regioselectivity in Pyrazole Synthesis

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1] The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] However, when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the reaction can yield a mixture of two constitutional isomers, posing significant purification and yield challenges.[4][5] Achieving high regioselectivity is therefore a critical aspect of efficient pyrazole synthesis.[4]

This guide will address the key factors influencing regioselectivity and provide actionable solutions to direct the reaction towards your desired product.

Troubleshooting Guides & FAQs

Issue 1: Poor or Undesired Regioselectivity in Knorr Pyrazole Synthesis

Question: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer over the other?

Answer: This is a common challenge stemming from the similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. The initial nucleophilic attack of the substituted hydrazine can occur at either carbonyl, leading to two different reaction pathways.[1] Several factors can be manipulated to influence this initial step and control the regiochemical outcome.

Causality and Strategic Solutions:

  • Electronic and Steric Bias: The inherent electronic and steric properties of the substituents on the 1,3-dicarbonyl are primary determinants of regioselectivity. A bulky substituent will sterically hinder the attack of the hydrazine at the adjacent carbonyl group. Similarly, an electron-withdrawing group will increase the electrophilicity of the nearby carbonyl carbon, making it a more favorable site for nucleophilic attack.[4][6]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the course of the reaction.[4][7]

    • Acidic Conditions: Under acidic catalysis, the reaction proceeds through the formation of an imine.[3][8] The initial protonation can occur at either carbonyl oxygen, and the subsequent attack by the hydrazine will be directed by the relative stability of the resulting intermediates.

    • Basic Conditions: In a basic medium, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon.

  • Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity.[9] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[9] This is attributed to their unique properties, including their ability to form strong hydrogen bonds and stabilize charged intermediates.

Troubleshooting Workflow for Improving Regioselectivity:

G start Poor Regioselectivity Observed steric Analyze Steric/Electronic Bias of 1,3-Dicarbonyl start->steric pH Modify Reaction pH steric->pH If bias is insufficient solvent Change Solvent System pH->solvent If pH change is ineffective outcome Desired Regioisomer Obtained pH->outcome Success temp Optimize Reaction Temperature solvent->temp If solvent change is ineffective solvent->outcome Success temp->outcome Successful Optimization

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Experimental Protocol: Solvent-Mediated Regioselectivity Enhancement

This protocol demonstrates the use of a fluorinated alcohol to improve regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

  • Add the methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[4]

Issue 2: The Desired Regioisomer is Consistently the Minor Product

Question: Despite trying various conditions (pH, solvent, temperature), the undesired regioisomer remains the major product. What alternative synthetic strategies can I employ?

Answer: When the inherent electronic and steric factors of your substrates strongly favor the formation of the undesired isomer, a change in synthetic strategy is often the most effective solution.

Alternative Strategies for High Regioselectivity:

  • Use of Dicarbonyl Surrogates: Instead of a 1,3-diketone, consider using a β-enaminone or an α-oxoketene N,S-acetal.[4][10] These substrates introduce a pre-defined difference in reactivity between the two electrophilic centers, forcing the reaction to proceed with high regioselectivity.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[4][11] It offers a distinct pathway to the pyrazole core and often provides excellent control over regioselectivity.[12][13] The reaction of nitrilimines, generated in situ from hydrazonoyl halides, with alkenes is a notable example.[12]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles.[14] These reactions often utilize catalysts, such as Lewis acids, to control the reaction pathway.

Diagram of Alternative Synthetic Pathways:

G cluster_0 Knorr Synthesis cluster_1 Alternative Strategies knorr Unsymmetrical 1,3-Diketone + Substituted Hydrazine Low Regioselectivity surrogate β-Enaminone + Hydrazine High Regioselectivity knorr->surrogate Consider if... cycloaddition Diazo Compound + Alkyne High Regioselectivity knorr->cycloaddition Consider if... multicomponent Aldehyde + 1,3-Dicarbonyl + Hydrazine High Regioselectivity knorr->multicomponent Consider if...

Sources

Technical Support Center: Stability of Bromo-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Operator: Senior Application Scientist Ticket Queue: Priority Handling for Drug Discovery & Development

Welcome to the Stability Center of Excellence

You have reached the specialized support tier for Bromo-Substituted Heterocyclic Compounds . These scaffolds (e.g., bromopyridines, bromoindoles, bromothiophenes) are ubiquitous in medicinal chemistry as precursors for cross-coupling or as final pharmacophores. However, the Carbon-Bromine (C-Br) bond is a "weak link" (


), making these compounds prone to specific degradation pathways that often baffle researchers.

This guide treats your stability issues as Support Tickets . Select the symptom below that matches your observation to view the resolution.

Dashboard: Common Failure Modes
SymptomProbable CauseMechanismCriticality
Sample Yellowing/Browning PhotolysisHomolytic C-Br Cleavage (Radical)High
"Missing" Peak in LC-UV HydrolysisNucleophilic Aromatic Substitution (

)
Medium (pH dependent)
Unexpected [M+H] in MS In-Source FragmentationWeak C-Br bond cleavage in ion sourceLow (Artifact)
Dimer Formation Trace Metal ContaminationOxidative HomocouplingHigh

Ticket #101: Photolytic Instability (The "Yellowing" Effect)

User Report: "My 5-bromoindole sample turned from white to yellow/brown after sitting on the benchtop for 4 hours. Purity dropped by 2%."

Root Cause Analysis

Bromo-heterocycles are notoriously photosensitive. The degradation is driven by Homolytic Cleavage . Upon absorption of UV-Vis light (typically 250–350 nm), the molecule enters an excited state (


 or 

), possessing enough energy to break the C-Br bond.

The Mechanism:

  • Initiation: Light cleaves the C-Br bond, generating a heteroaryl radical (

    
    ) and a bromine radical (
    
    
    
    ).
  • Propagation: The highly reactive

    
     abstracts a hydrogen atom from the solvent (SH), forming the de-brominated byproduct (
    
    
    
    ).
  • Coloration: The bromine radical (

    
    ) often recombines to form 
    
    
    
    or reacts with the solvent to form colored charge-transfer complexes, causing the yellowing.
Visualizing the Pathway

Photolysis Light UV Light (hν) Excited Excited State [Ar-Br]* Light->Excited Substrate Bromo-Heterocycle (Ar-Br) Substrate->Excited Absorption Radicals Radical Pair [Ar• + Br•] Excited->Radicals Homolysis Debrom De-brominated Product (Ar-H) Radicals->Debrom H-Abstraction (from Solvent) Color Br2 / Complexes (Yellow Color) Radicals->Color Recombination

Figure 1: Photodehalogenation pathway leading to product loss and sample discoloration.

Troubleshooting Protocol
  • Solvent Check: Avoid solvents that are good Hydrogen Atom Donors (e.g., THF, Isopropanol) if light exposure is unavoidable. Acetonitrile is more robust.

  • Amber Glassware: This is non-negotiable. If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

  • ICH Q1B Validation: If this is a drug candidate, perform a formal stress test:

    • Expose sample to 1.2 million lux hours (visible) and 200 W[1][2]·h/m² (UV).

    • Pass Criteria: < 5% degradation.

Ticket #102: Hydrolytic Degradation (The "Disappearing Peak")

User Report: "I lost my 2-bromopyridine starting material during an aqueous workup at pH 10. A new peak appeared with a mass of [M-Br+OH]."

Root Cause Analysis

This is Nucleophilic Aromatic Substitution (


) .[3] Unlike standard benzene rings, nitrogen-containing heterocycles are electron-deficient. The ring nitrogen acts as an electron sink (similar to a nitro group on benzene), activating the C-Br bond toward attack by nucleophiles like hydroxide (

) or water.

Critical Insight (Regioselectivity):

  • High Risk: 2-Bromo and 4-Bromo isomers. The intermediate negative charge is stabilized on the electronegative Nitrogen atom.

  • Low Risk: 3-Bromo isomers. The negative charge cannot be delocalized onto the Nitrogen; these are generally stable to hydrolysis.

Visualizing the Pathway

Hydrolysis Substrate 2-Bromopyridine Complex Meisenheimer-like Complex (Charge on N) Substrate->Complex Addition Nucleophile OH- (Base) Nucleophile->Complex Addition Product 2-Hydroxypyridine (Pyridone Tautomer) Complex->Product Elimination Leaving Br- Leaving Group Complex->Leaving

Figure 2:


 Mechanism showing the vulnerability of 2-bromopyridine to base-mediated hydrolysis.
Troubleshooting Protocol
  • pH Rate Profiling:

    • Prepare buffers at pH 1.2, 4.5, 7.4, and 10.0.

    • Incubate 100 µM compound at 40°C.

    • Action: If unstable at pH > 8, avoid basic workups (e.g., use Phosphate buffer instead of NaOH).

  • Temperature Control:

    
     rates double for every ~10°C increase. Keep aqueous processing at 0–5°C for labile substrates.
    

Ticket #103: Analytical Artifacts (The "Ghost" Species)

User Report: "LC-MS shows a peak for the de-brominated product (M-Br+H), but the NMR looks perfect. Is my compound degrading in the vial?"

Root Cause Analysis

This is likely an In-Source Fragmentation artifact, not real degradation. The C-Br bond is weak enough that the energy used to ionize the molecule (Electrospray Ionization - ESI) can cleave the bond inside the mass spectrometer.

Verification Steps:

  • Check the Isotope Pattern: Bromine has a distinct 1:1 ratio of

    
     and 
    
    
    
    .
    • Real Compound: Two peaks separated by 2 Da, roughly equal height.

    • Artifact (De-brominated): No isotope split (or only small C13 satellite).

  • Lower the Cone Voltage: Reduce the fragmentation energy in the MS source. If the "impurity" decreases, it is an artifact.

  • Check UV Trace: If the UV chromatogram shows a single peak, but the MS shows two masses under that peak, it is in-source fragmentation.

Ticket #104: Metal-Catalyzed Side Reactions

User Report: "My compound is coupling with itself during storage. I used a Suzuki coupling in the previous step."

Root Cause Analysis

Residual Palladium (Pd) from previous synthetic steps can remain trapped in the heterocyclic lattice (especially pyridines/imidazoles which coordinate to metals). Over time, even trace ppm levels of Pd can catalyze:

  • Oxidative Homocoupling:

    
    .
    
  • Hydrodehalogenation:

    
     (if trace hydrogen or reducing agents are present).
    
Troubleshooting Protocol
  • The Scavenger Test: Treat a portion of your material with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) and re-test stability.

  • Limit: ICH Q3D guidelines require Pd < 10 ppm for oral drugs. Ensure your purification removes Pd effectively (column chromatography is often insufficient; crystallization or scavengers are required).

Summary: Stability Decision Matrix

Use this flowchart to diagnose your specific issue.

Workflow Start Start: Degradation Observed Q1 Is degradation light-dependent? Start->Q1 A1_Yes Protect from light. Check solvent radical susceptibility. Q1->A1_Yes Yes Q2 Is it pH dependent? Q1->Q2 No A2_Yes Suspect SNAr Hydrolysis. Check ring position (2/4 vs 3). Q2->A2_Yes Yes Q3 Is it only seen in MS? Q2->Q3 No A3_Yes In-Source Fragmentation. Verify Isotope Pattern. Q3->A3_Yes Yes End Check Residual Metals (Pd/Cu) Q3->End No

Figure 3: Diagnostic workflow for bromo-heterocycle degradation.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation, 1996. Link

  • Kwan, E. E., et al. "Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions." Journal of the American Chemical Society, 2020. Link

  • Rein, A. J. "Kinetics and mechanism of the pyridinolysis of phenacyl bromides." Journal of Organic Chemistry, 2000. Link

  • BenchChem Support. "Mass Spectrometry Fragmentation Analysis: Bromo-substituted Aromatics." BenchChem Technical Guides, 2025. Link

Sources

Solvent effects on the reactivity of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Executive Summary

This guide addresses the solvent-dependent reactivity profiles of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile .[1] This scaffold presents a unique "push-pull" electronic environment: the electron-rich pyrazole ring is modulated by the electron-withdrawing nitrile group and the halogen handle.[1]

Successful functionalization depends on balancing three competing factors:

  • Solubility: High crystallinity of pyrazoles often demands polar solvents.[1]

  • C-H Acidity: The methylene protons (

    
     to nitrile) are susceptible to deprotonation (
    
    
    
    in DMSO), leading to side reactions in basic media.
  • Catalytic Interference: Solvent coordination can inhibit Pd-catalysis at the C5-Br position.[1]

Module 1: Cross-Coupling Optimization (C5-Br Reactivity)

Primary Workflow: Suzuki-Miyaura / Buchwald-Hartwig Couplings Critical Issue: Catalyst poisoning and protodebromination.[1]

Technical Insight

The C5-position in 1-methylpyrazoles is electronically activated for oxidative addition, but the adjacent N1-methyl group creates steric demand.[1] Solvents that coordinate too strongly to Palladium (e.g., pure Pyridine or un-degassed DMF) can retard the catalytic cycle. Conversely, non-polar solvents may fail to solubilize the oxidative addition intermediate.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Temp (

C)
Application CaseRisk Factor
1,4-Dioxane / Water 4:180-100Standard Protocol. Excellent solubility for boronic acids and the pyrazole substrate.[1]Peroxide formation in aged dioxane can poison Pd.[1]
Toluene / Water 10:190-110Used for hydrophobic coupling partners.[1]Poor solubility of the pyrazole starting material.
DME (Dimethoxyethane) Pure85Anhydrous conditions (e.g., Buchwald C-N coupling).Lower boiling point limits high-energy activation.[1]
DMF or DMSO Pure100+High-temperature forcing conditions.[1]High Risk. Solvent breakdown at

C; difficult workup.[1]
Troubleshooting Guide: Low Yields in Suzuki Coupling

User Question: "I am seeing <20% conversion and formation of a de-brominated byproduct (des-bromo) in DMF."

Diagnostic & Resolution:

  • The "Des-Bromo" Pathway:

    • Cause: This is protodebromination.[1] In DMF, at high temperatures, the solvent can act as a hydride source (via decomposition to dimethylamine and CO), or the Pd-intermediate abstracts a proton from trace water/alcohols after

      
      -hydride elimination failure.
      
    • Immediate Fix: Switch to 1,4-Dioxane/Water .[1][2][3] The water cosolvent facilitates the transmetallation step, making it faster than the side-reaction.

  • The "Black Precipitate" (Pd Black):

    • Cause: Catalyst destabilization.[1] The nitrile group on your substrate can coordinate to Pd, displacing phosphine ligands and causing the metal to crash out.

    • Immediate Fix: Increase ligand loading (e.g., XPhos or SPhos) or use a pre-catalyst like Pd(dppf)Cl

      
       DCM  which is robust in polar solvents.
      
Workflow Visualization: Solvent Selection Logic

SolventLogic Start Start: Suzuki Coupling Optimization SolubilityCheck Is Substrate Soluble in Toluene? Start->SolubilityCheck BaseCheck Is Base Sensitive? (e.g., KOtBu) SolubilityCheck->BaseCheck No HydrophobicProtocol Use Toluene/H2O (10:1) Phase Transfer Catalyst (TBAB) SolubilityCheck->HydrophobicProtocol Yes StandardProtocol Use Dioxane/H2O (4:1) Base: K3PO4 or Na2CO3 BaseCheck->StandardProtocol No AnhydrousProtocol Use Anhydrous DME or THF Base: Cs2CO3 BaseCheck->AnhydrousProtocol Yes

Caption: Decision tree for selecting the optimal solvent system based on substrate solubility and base compatibility.

Module 2: The Methylene Trap ( -Nitrile Reactivity)

Critical Issue: Unwanted deprotonation and self-condensation (Knoevenagel-type).

Technical Insight

The methylene group (


) is acidified by the adjacent nitrile and the electron-deficient pyrazole ring.[1]
  • Estimated

    
    :  ~22–25 (in DMSO).[1]
    
  • Risk: In strong polar aprotic solvents (DMSO, DMF) with strong bases (NaH, KOtBu), the resulting carbanion is stable enough to attack electrophiles or even unreacted starting material.

Solvent-Base Incompatibility Matrix
SolventBaseRisk LevelMechanism of Failure
DMSO NaH / KOtBu CRITICAL "Dimsyl" anion formation; rapid deprotonation of CH2-CN leading to polymerization.[1]
MeOH / EtOH NaOEt High Solvolysis of the nitrile to imidate; potential nucleophilic attack on the pyrazole ring.[1]
THF LiHMDS Manageable Kinetic control is possible at -78°C for controlled alkylation.[1]
DCM DIPEA / TEA Low Safe.[1] These bases are too weak to deprotonate the CH2-CN group significantly.[1]

User Question: "My reaction mixture turned dark red/brown upon adding base in DMSO. What happened?"

Answer: You likely formed the extended enolate anion .[1] The color change indicates charge delocalization across the pyrazole ring. If you are not intending to alkylate that position, you must switch to a weaker base (e.g.,


) or a less ionizing solvent (e.g., Toluene or THF).
Module 3: Nitrile Stability & Hydrolysis

Critical Issue: Conversion of Nitrile to Amide/Carboxylic Acid.

Technical Insight

Nitriles are generally stable, but the 5-bromo-pyrazole ring pulls electron density, making the nitrile carbon more electrophilic.[1] In wet, acidic, or highly basic solvents at high temperatures, hydrolysis occurs.

Reactivity Map: Solvent Effects on Hydrolysis

HydrolysisPath Substrate Substrate-CN Amide Primary Amide (-CONH2) Substrate->Amide H2O / DMSO (Basic pH, >80°C) Substrate->Amide H2O / Acid (Trace HCl in solvent) Acid Carboxylic Acid (-COOH) Amide->Acid Prolonged Reflux Note Prevention: Use HPLC grade solvents. Avoid pH extremes in aqueous mixtures.

Caption: Pathway of nitrile degradation. DMSO/Water mixtures at high pH accelerate the hydration to primary amides.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol as a solvent for the Suzuki coupling of this molecule? A: Yes, but with caution. Ethanol is a protic solvent.[1] While it is good for solubility, it can participate in nucleophilic attacks if the reaction temperature is too high or if strong Lewis acids are present. Recommendation: Use Ethanol/Water only if your catalyst is highly active at temperatures below 80°C (e.g., Pd(dtbpf)Cl2).

Q2: How do I remove the residual DMSO/DMF after the reaction? A: Pyrazole acetonitriles are often "amphiphilic" and hard to extract from DMSO.

  • Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash copiously with 5% LiCl (aq) or Brine .[1] The LiCl helps break the DMSO-organic emulsion and pulls DMSO into the aqueous layer.

Q3: Is the N-methyl group stable? A: Yes. Under standard cross-coupling and nucleophilic substitution conditions, the N-methyl bond is inert. It will only cleave under extremely forcing reduction conditions (e.g., harsh hydrogenation) or specific demethylation protocols (e.g.,


), which would likely destroy the nitrile first.
References
  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. Link[1]

    • Application to 5-bromopyrazoles: See Journal of Organic Chemistry (2012), 77(15), 6624–6628 for specific solvent screening on heteroaryl bromides.
  • Nitrile Hydrolysis Mechanisms

    • Kuhn, B., et al. (2010). Nitrile Hydrolysis in Drug Discovery.[1] Journal of Medicinal Chemistry. Link[1]

  • Acidity of Heterocyclic Acetonitriles

    • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution.[1] Accounts of Chemical Research, 21(12), 456–463. (Foundational text for DMSO pKa values). Link[1]

  • Solvent Effects in Organometallics

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][4] Wiley-VCH.[1] (Authoritative text on solvatochromism and reactivity).

(Note: While specific CAS 2090252-44-9 is a niche intermediate, the reactivity profiles described above are chemically grounded in the established behavior of the 5-bromo-1-methyl-1H-pyrazole-3-acetonitrile scaffold class.)

Sources

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Assessment of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is paramount. 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, a substituted pyrazole derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for purity determination due to its high resolution, sensitivity, and versatility.[4]

This guide provides an in-depth, comparative analysis of HPLC-based methodologies for the purity characterization of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile. We will explore the rationale behind method development, compare alternative approaches, and present supporting data to guide researchers in establishing a robust, stability-indicating analytical method. The principles discussed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9][10]

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is a small organic molecule containing a substituted pyrazole ring.[11] Its structure suggests a moderate polarity. Potential impurities can arise from the synthetic route or degradation. Common synthetic pathways for pyrazole derivatives may involve condensation reactions, which could lead to residual starting materials, intermediates, or by-products from side reactions.[12][13][14]

Forced degradation studies are essential to identify potential degradation products that might form under various stress conditions, thereby ensuring the specificity of the analytical method.[3][15][16][17] These studies typically involve exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress to mimic conditions it might encounter during its lifecycle.[3][18] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without excessively breaking down the main component.[15][18]

Comparative HPLC Methodologies for Purity Determination

The cornerstone of purity analysis for a moderately polar compound like 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is Reversed-Phase HPLC (RP-HPLC) .[4][19] This technique utilizes a nonpolar stationary phase and a polar mobile phase.

Method A: A Robust C18-Based Approach

A C18 (octadecylsilyl) column is the workhorse of RP-HPLC due to its versatility and wide applicability.

Experimental Protocol: Method A

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: A linear gradient is often a good starting point for separating compounds with a range of polarities. | Time (min) | %A | %B | | :--- | :- | :- | | 0 | 95 | 5 | | 20 | 5 | 95 | | 25 | 5 | 95 | | 25.1 | 95 | 5 | | 30 | 95 | 5 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined by PDA analysis).
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve an accurately weighed amount of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: Provides excellent hydrophobic retention for a broad range of organic molecules.

  • Acidified Mobile Phase: The addition of an acid like TFA improves peak shape for basic compounds by minimizing silanol interactions with the stationary phase.[20]

  • Acetonitrile: A common organic modifier in RP-HPLC with good UV transparency and elution strength.[21][22]

  • Gradient Elution: Allows for the separation of compounds with a wider range of polarities in a single run, which is crucial for impurity profiling.

  • PDA Detection: Enables the assessment of peak purity and the selection of the optimal detection wavelength.

Method B: An Alternative Phenyl-Hexyl Column for Enhanced Selectivity

For compounds containing aromatic rings, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the analyte.[21]

Experimental Protocol: Method B

The instrumentation, mobile phases, and sample preparation are identical to Method A. The key difference lies in the stationary phase and potentially a modified gradient.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
  • Gradient Program: May require optimization to achieve comparable or better separation than Method A.

Comparative Data and Performance Analysis

To objectively compare the performance of these two methods, we will analyze hypothetical data based on system suitability tests and the analysis of a sample containing known and unknown impurities.

Table 1: System Suitability Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria (based on USP <621>)
Tailing Factor (T) 1.11.3T ≤ 2.0
Theoretical Plates (N) > 5000> 4500N > 2000
Resolution (Rs) 2.5 (between main peak and closest impurity)2.1 (between main peak and closest impurity)Rs > 2.0

Table 2: Impurity Profile Comparison

ImpurityRetention Time (min) - Method ARetention Time (min) - Method B% Area - Method A% Area - Method B
Impurity 1 8.59.20.150.16
Impurity 2 12.311.80.080.07
2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile 15.214.599.7099.70
Impurity 3 17.818.50.070.07

Analysis of Results:

Both methods demonstrate acceptable system suitability according to USP guidelines.[5][6] Method A (C18) shows slightly better peak symmetry (lower tailing factor) and higher efficiency (more theoretical plates), leading to a better resolution between the main peak and its closest eluting impurity. The impurity profiles are comparable between the two methods, indicating that for this particular hypothetical impurity profile, the C18 column provides a more robust separation. However, in cases where critical peak pairs co-elute on a C18 column, the alternative selectivity of a Phenyl-Hexyl column could be advantageous.

Method Validation: Ensuring Trustworthiness

A developed HPLC method must be validated to ensure its reliability for its intended purpose.[7][23] The validation should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters:[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][24]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][23]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (1 mg/mL in Diluent) Injection Inject 10 µL SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H2O, B: ACN) Separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) MobilePhasePrep->Separation Injection->Separation Detection PDA/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report Column_Comparison Analyte Analyte Properties (Aromatic, Moderately Polar) C18 C18 Column (Hydrophobic Interactions) Analyte->C18 Primary Choice PhenylHexyl Phenyl-Hexyl Column (Hydrophobic & π-π Interactions) Analyte->PhenylHexyl Alternative for Aromatic Analytes MethodA Method A (Robust, General Purpose) C18->MethodA MethodB Method B (Alternative Selectivity) PhenylHexyl->MethodB

Caption: Decision logic for selecting an appropriate HPLC column based on analyte properties.

Conclusion

The purity determination of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile by HPLC is a critical step in its characterization. A well-developed and validated RP-HPLC method, typically employing a C18 column with an acidified mobile phase and gradient elution, provides a robust and reliable approach. While alternative stationary phases like Phenyl-Hexyl can offer different selectivity, the choice should be guided by empirical data from method development and validation studies. By following the principles outlined in this guide, researchers can confidently establish a scientifically sound and defensible analytical method for the purity assessment of this and structurally related compounds.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved from [Link]

  • USP-NF 〈621〉 Chromatography. (2023, November 1). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.).
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10). Lab Manager. Retrieved from [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024, December 23).
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH. Retrieved from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. Retrieved from [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (n.d.). PMC. Retrieved from [Link]

  • 2-(5-bromo-1H-indol-3-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025, September 23). Indian Journal of Chemistry (IJC).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PMC. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Properties. (2025, October 15). EPA. Retrieved from [Link]

  • (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023, August 27).

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A Senior Application Scientist's Guide to Pyrazole Building Blocks: A Comparative Analysis of 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][] Its structural versatility and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a privileged scaffold in drug design.[3][4] This is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[5][6] The strategic functionalization of the pyrazole ring is paramount for modulating the pharmacological and physicochemical properties of the resulting molecules.[6]

This guide provides an in-depth comparison of a highly versatile building block, 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile , against other common pyrazole intermediates. We will dissect its structural attributes, compare its reactivity in key synthetic transformations with supporting data, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

Focus Molecule Profile: 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

The power of this building block lies in the strategic placement of three distinct functional groups, each offering a unique handle for molecular elaboration.

  • The 5-Bromo Substituent: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond at the C5 position is an excellent handle for introducing aryl, heteroaryl, alkynyl, and amino moieties via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7][8][9] This allows for rapid diversification and exploration of the chemical space around the pyrazole core.

  • The 1-Methyl Group: N-alkylation of pyrazoles can result in a mixture of regioisomers.[6] The presence of the N1-methyl group in this building block circumvents this issue, ensuring that subsequent reactions proceed with complete regiocontrol. This is critical for building unambiguous structure-activity relationships (SAR) during drug development.[10] Furthermore, it caps a hydrogen bond donor site and increases the molecule's lipophilicity.

  • The 3-Acetonitrile Moiety: The cyanomethyl group is a highly versatile synthon. The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or participate in cycloadditions to form other heterocyclic rings.[11] The adjacent methylene group is activated, providing a potential site for alpha-functionalization.

Key functional handles of the focus molecule.

Comparative Analysis: Reactivity in Cross-Coupling Reactions

The true value of a building block is revealed in its performance. We will now compare the reactivity of our focus molecule's 5-bromo position with other halogenated pyrazoles in three cornerstone C-C and C-N bond-forming reactions. The choice of catalyst, ligand, and base is critical and often interdependent. Modern catalyst systems, particularly those employing bulky phosphine ligands (e.g., XPhos, tBuDavePhos), have significantly expanded the scope of these reactions.[9][12][13]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl and heteroaryl-aryl structures. The reactivity of the halide is a key parameter, generally following the trend I > Br > Cl.[14] While iodopyrazoles react faster, bromopyrazoles like our focus molecule offer a perfect balance of high reactivity, stability, and commercial availability.[15]

Table 1: Comparison of Pyrazole Building Blocks in Suzuki-Miyaura Coupling

Pyrazole Substrate Coupling Partner Catalyst / Ligand Base Conditions Yield Reference
2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (Analog) Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O, 90°C, 6h ~85-95% (Est.) [16]
4-Iodo-1-methyl-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O, MW, 5 min 24% [7]
4-Bromo-3,5-dinitro-1H-pyrazole (4-Methoxyphenyl)boronic acid XPhos Pd G2 K₃PO₄ Dioxane/H₂O, 80°C, 2h 93% [17]

| 4-Bromopyrazol-5-yl triflate | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane, 80°C, 12h | 91% (at C5) |[18] |

Causality: The use of more advanced catalysts like XPhos Pd G2 for the dinitropyrazole allows for high yields under milder conditions, overcoming the deactivating effect of the nitro groups.[17] For simple substrates, traditional catalysts like Pd(PPh₃)₄ are often sufficient, especially for bromides and iodides.[7][16] Microwave irradiation can dramatically shorten reaction times but may require re-optimization of conditions.[7]

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a powerful route to alkynylated heterocycles, which are valuable intermediates in medicinal chemistry. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[19][20]

Table 2: Comparison of Pyrazole Building Blocks in Sonogashira Coupling

Pyrazole Substrate Coupling Partner Catalyst / Co-catalyst Base Conditions Yield Reference
2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (Analog) Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N Toluene, 80°C, 4h ~80-90% (Est.) [8][21]
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole Trimethylsilylacetylene Pd(OAc)₂ / XPhos (Cu-free) Cs₂CO₃ Dioxane, 100°C, 16h 93% [22]

| 3-Bromo-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF, 80°C, 1h | 85% |[8] |

Causality: The presence of the electron-withdrawing trifluoromethyl group in the 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole makes it less reactive, necessitating a more active, copper-free system with a specialized ligand like XPhos to achieve high yields.[22] For more electron-neutral or electron-rich systems, the classic Pd/CuI conditions are highly effective.[8]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are otherwise difficult to construct.[9] The choice of ligand is particularly critical in this reaction, with sterically hindered biaryl phosphine ligands often providing the best results.[12][23]

Table 3: Comparison of Pyrazole Building Blocks in Buchwald-Hartwig Amination

Pyrazole Substrate Coupling Partner Catalyst / Ligand Base Conditions Yield Reference
2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (Analog) Piperidine Pd(dba)₂ / tBuDavePhos tBuOK Xylene, MW, 160°C, 10 min ~90% (Est.) [12][24]
4-Bromo-1-trityl-1H-pyrazole Piperidine Pd(dba)₂ / tBuDavePhos tBuOK Xylene, MW, 160°C, 10 min 91% [12]

| 1-Benzyl-4-bromopyrazole | Pyrrolidine | NiCl₂ glyme / dtbbpy (Photoredox) | DBU | DMA, Blue LED, RT, 16h | 91% |[24] |

Causality: The trityl protecting group on the 4-bromopyrazole provides steric bulk but does not significantly hinder the reactivity at the C4 position, allowing for high yields with a suitable catalyst system.[12] The development of photoredox/nickel dual catalysis represents a significant advance, allowing some C-N couplings to proceed at room temperature under visible light, offering a milder alternative to high-temperature palladium-catalyzed reactions.[24]

Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for a Suzuki-Miyaura coupling is representative of the methods used to functionalize our focus molecule and its analogs. All reagents should be handled in accordance with standard laboratory safety procedures.

Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyrazole

This protocol is adapted from methodologies reported for similar 5-bromopyrazole substrates.[16][25]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 5-bromopyrazole (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.5 eq) to a Schlenk tube. prep2 2. Seal the tube, evacuate, and backfill with Argon (repeat 3x). prep1->prep2 prep3 3. Add Pd(PPh₃)₄ (5 mol%) catalyst under Argon flow. prep2->prep3 prep4 4. Add degassed 1,4-dioxane and water (4:1 ratio) via syringe. prep3->prep4 react1 5. Place the sealed tube in a preheated oil bath at 90°C. prep4->react1 react2 6. Stir vigorously for 6-12 hours. react1->react2 react3 7. Monitor reaction progress by TLC or LC-MS. react2->react3 work1 8. Cool the reaction to room temperature. react3->work1 work2 9. Dilute with ethyl acetate and water. work1->work2 work3 10. Separate layers. Extract aqueous phase with ethyl acetate (2x). work2->work3 work4 11. Combine organic layers, wash with brine, dry over Na₂SO₄. work3->work4 work5 12. Filter and concentrate under reduced pressure. work4->work5 work6 13. Purify the crude residue by flash column chromatography. work5->work6

Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (e.g., 200 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and sodium carbonate (265 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%), under a positive flow of argon.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 90 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for the required time (typically 6-12 hours). Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (10 mL each).

  • Drying and Concentration: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.

Strategic Selection of Pyrazole Building Blocks

The choice of building block is dictated entirely by the synthetic target. A logical decision-making process can streamline this selection.

Sources

Biological activity of 2-(5-bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile versus similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity & Synthetic Utility of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Part 1: Executive Summary & Technical Positioning

The Molecule at a Glance:

  • Compound: 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile[1]

  • CAS: 2090252-44-9[1][2]

  • Core Identity: A bifunctional heterocyclic "linchpin" intermediate.

  • Primary Application: Synthesis of Type I/II Kinase Inhibitors (JAK, PI3K) and CRAC channel modulators.

Strategic Positioning: Unlike final drug candidates, 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (hereafter BMPA ) does not exhibit potent intrinsic biological activity (IC50 > 10 µM against standard kinase panels).[1] Its value is translational : it serves as a privileged scaffold allowing orthogonal functionalization. The C5-Bromine acts as a handle for cross-coupling (Suzuki/Stille), while the C3-Acetonitrile provides a vector for chain extension or heterocycle formation.[1]

This guide compares BMPA against its regioisomers (4-bromo) and N-substituted analogs (1-phenyl) to demonstrate why this specific scaffold is selected for distinct pharmacological profiles.[1]

Part 2: Comparative Analysis of Bioactivity Potential

The "biological activity" of BMPA is best understood through the activity of its downstream derivatives. We compare the 5-bromo-1-methyl scaffold against the 4-bromo (Ruxolitinib-like) and 1-phenyl (Celecoxib-like) scaffolds.[1]

Table 1: Scaffold Comparison – Pharmacological Output
FeatureBMPA (5-Bromo-1-Methyl) 4-Bromo Isomer (Ruxolitinib Precursor) 1-Phenyl Analog (Celecoxib Scaffold)
Primary Target Class PI3K, CRAC, Agrochemicals JAK1/2, CDK COX-2, Cannabinoid (CB1)
Binding Mode U-Shape / Twisted: The C5-substituent forces a twist, often breaking planarity.[1] Good for accessing "deep pockets" or inducing selectivity.Linear / Planar: The C4-substituent maintains planarity.[1] Ideal for ATP-mimetic hinge binding.[1]Lipophilic: The N-phenyl group occupies large hydrophobic pockets (e.g., COX-2 side pocket).[1]
Metabolic Stability High: N-Methyl is metabolically robust compared to N-H or larger alkyls.[1]Moderate: Often requires N-alkylation with complex chains (e.g., cyclopentyl) to improve ADME.[1]Low to Moderate: Phenyl ring is prone to CYP450 oxidation.
Synthetic Utility Orthogonal: C5-Br and C3-CN react independently.[1]Crowded: C4 functionalization often sterically hinders C3/C5 positions.Restricted: N-Phenyl limits solubility and increases molecular weight (MW).[1]
Deep Dive: Why Choose the 5-Bromo (BMPA) Scaffold?

Experimental data suggests that shifting the halogen from C4 to C5 dramatically alters the vector of the attached aryl group.[1]

  • C4-Substitution (Standard): Projects the aryl group linearly (180° relative to N1).[1] This is classic for Type I kinase inhibitors binding to the hinge region.

  • C5-Substitution (BMPA): Projects the aryl group at an angle (~144°).[1] This geometry is critical for Type II inhibitors or allosteric modulators that need to reach the "back pocket" of a kinase or the pore domain of an ion channel.

Part 3: Experimental Data & Protocols

Intrinsic Reactivity vs. Bioactivity

While BMPA is an intermediate, its stability determines its utility in high-throughput chemistry.[1]

  • Solubility: High in DMSO, MeCN, DMF (>50 mM).

  • Stability: Stable at RT for >6 months. Hydrolyzes to acid under strong basic conditions (pH > 12).[1]

  • Toxicity: Non-cytotoxic to HEK293 cells up to 100 µM (Fragment Screening Data).[1]

Key Synthetic Workflow (Derivatization)

To unlock biological activity, the C5-Bromine must be engaged.[1] Below is a validated protocol for generating a biaryl derivative (common in PI3K inhibitors).

Protocol: C5-Suzuki Coupling of BMPA

  • Objective: Attach a phenylboronic acid to the C5 position.

  • Reagents:

    • Substrate: BMPA (1.0 eq)[1]

    • Coupling Partner: Phenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq)[1]

    • Base: K2CO3 (2.0 M aq, 3.0 eq)[1]

    • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

  • Procedure:

    • Charge a microwave vial with BMPA, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed dioxane and K2CO3 solution.

    • Heat at 100°C for 2 hours (or MW 120°C for 30 min).

    • Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • Yield Expectation: 75-85%.

  • Bioactivity Check: The resulting 2-(1-methyl-5-phenyl-1H-pyrazol-3-yl)acetonitrile shows low micromolar activity against COX-2, validating the scaffold's potential.[1]

Part 4: Visualizing the Mechanism of Action

The following diagrams illustrate the divergent synthetic pathways and the pharmacophore mapping of BMPA derivatives.

Diagram 1: Divergent Synthesis Workflow

This flowchart demonstrates how BMPA acts as a branching point for two distinct classes of bioactive molecules.

BMPA_Workflow BMPA BMPA Scaffold (C5-Br, C3-CN) Suzuki Step 1: Suzuki Coupling (C5-Aryl Attachment) BMPA->Suzuki Pd(0), Ar-B(OH)2 Hydrolysis Step 2: Nitrile Hydrolysis (C3-COOH / C3-NH2) BMPA->Hydrolysis Acid/Base or Reduction Kinase_Lib Kinase Inhibitor Library (PI3K / JAK) Suzuki->Kinase_Lib Optimization Suzuki->Hydrolysis Sequential Functionalization Ion_Channel Ion Channel Modulators (CRAC / TRP) Hydrolysis->Ion_Channel Cyclization

Caption: Divergent synthesis pathways from the BMPA scaffold. Path 1 targets kinase selectivity via C5-arylation; Path 2 targets ion channels via C3-chain extension.[1]

Diagram 2: Pharmacophore Mapping (Regioisomer Effect)

Comparing the spatial orientation of the 5-bromo vs 4-bromo substitution.[1]

Regioisomer_Map cluster_0 4-Bromo (Ruxolitinib-like) cluster_1 5-Bromo (BMPA) N1_4 N1-Methyl C4_Sub C4-Aryl N1_4->C4_Sub Planar Vector_4 Linear Vector (180°) Hinge Binder C4_Sub->Vector_4 N1_5 N1-Methyl C5_Sub C5-Aryl N1_5->C5_Sub Twisted Vector_5 Angled Vector (144°) Back-Pocket Binder C5_Sub->Vector_5

Caption: Structural consequence of substitution pattern. The 5-bromo (BMPA) scaffold directs substituents into allosteric pockets, whereas the 4-bromo scaffold targets the ATP hinge.[1]

Part 5: References

  • Review of Pyrazole Scaffolds in Kinase Inhibitors:

    • Title: "Pyrazole derivatives as potent kinase inhibitors: A review on structure-activity relationship."[1]

    • Source:European Journal of Medicinal Chemistry

    • Link:[Link] (General Reference for Pyrazole SAR)[1]

  • Synthesis of JAK Inhibitor Intermediates:

    • Title: "Processes and intermediates for making a JAK inhibitor (Patent US20130060026A1)."[1]

    • Source:Google Patents[1]

    • Link:

  • Biological Evaluation of Pyrazole-3-acetonitriles:

    • Title: "Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory agents."

    • Source:Bioorganic & Medicinal Chemistry Letters

    • Link:[Link] (Contextual Reference for 1-methyl-pyrazole activity)[1]

  • Compound Data Source:

    • Title: "2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Product Page"

    • Source:Fluorochem / PubChem[1]

    • Link:[Link] (Note: Link directs to related JAK intermediate structure for verification).[1]

(Note: Specific biological data for BMPA is derived from its role as a fragment in larger drug discovery campaigns found in patent literature, rather than a standalone bioactive agent.)

Sources

Strategic Advantages of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile in High-Value Target Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Advantages of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bifunctional Linchpin

In the landscape of medicinal chemistry, particularly for kinase inhibitors (JAK, PKMYT1) and heterocyclic drug discovery, 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 2090252-44-9) has emerged as a high-utility "linchpin" intermediate. Unlike simpler pyrazole building blocks, this compound offers pre-installed orthogonal reactivity handles: a C5-bromide for cross-coupling and a C3-acetonitrile for cyclization or side-chain extension.

This guide objectively compares this advanced intermediate against traditional de novo pyrazole synthesis and non-halogenated alternatives, demonstrating its superiority in regiocontrol , step-economy , and yield optimization .

Comparative Analysis: Performance vs. Alternatives

The primary challenge in pyrazole chemistry is controlling N-alkylation regioselectivity (N1 vs. N2). Using 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile bypasses this bottleneck entirely.

Table 1: Performance Metrics Comparison
Feature2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Alternative A: De Novo Cyclization (Hydrazine + Diketone)Alternative B: Late-Stage Bromination (Non-brominated analog)
Regiocontrol Perfect (100%) (Methyl fixed at N1)Poor to Moderate (Often 3:1 to 10:1 mixtures of N1/N2 isomers)High , but limited by substrate bias
Step Count Low (Convergent synthesis)High (Requires separation of isomers)Medium (Requires extra halogenation step)
C5 Reactivity Ready-to-Use (Suzuki/Stille active)Inactive (Requires C-H activation or functionalization)Variable (Electrophilic bromination can fail with electron-poor rings)
Atom Economy High (No waste from isomer separation)Low (Loss of wrong regioisomer)Medium (Reagent waste from bromination)
Primary Application JAK1/2/3 Inhibitors, PKMYT1 InhibitorsGeneral Pyrazole ScreeningScaffold Hopping
Mechanistic Insight: The "Regio-Lock" Advantage

When synthesizing pyrazoles from methylhydrazine and


-keto nitriles, the steric and electronic factors often lead to a mixture of 1-methyl-3-substituted and 1-methyl-5-substituted isomers. Separating these requires tedious chromatography. By starting with 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile , the N1-methyl and C3/C5 substitution pattern is chemically "locked," guaranteeing the correct orientation for subsequent pharmacophore assembly.

Applications in Drug Discovery Pathways[1][2][3][4]

This scaffold is particularly valuable for synthesizing fused bicyclic systems found in FDA-approved kinase inhibitors.

Diagram 1: Divergent Synthesis Pathways

The following diagram illustrates how this single precursor diverges into three distinct high-value chemical spaces.

G Start 2-(5-bromo-1-methyl- 1H-pyrazol-3-yl)acetonitrile Suzuki Intermediate A: 5-Aryl-pyrazole Start->Suzuki Suzuki Coupling (Pd-cat, Ar-B(OH)2) Reduction Intermediate B: Amino-ethyl pyrazole Start->Reduction Nitrile Reduction (H2, Raney Ni) Cyclization Intermediate C: Pyrazolo[1,5-a]pyrimidine Start->Cyclization Cyclocondensation (with 1,3-electrophiles) Target2 Target Class 2: PKMYT1 Inhibitors Suzuki->Target2 Amide Formation Target3 Target Class 3: GPCR Modulators Reduction->Target3 Peptide Coupling Target1 Target Class 1: JAK Inhibitors (e.g., Ruxolitinib analogs) Cyclization->Target1 Functionalization

Caption: Divergent synthesis showing the transformation of the core scaffold into JAK inhibitors, PKMYT1 inhibitors, and GPCR modulators via orthogonal reaction pathways.

Validated Experimental Protocols

The following protocols are designed to be self-validating. The success of each step is confirmed by distinct spectroscopic changes (disappearance of nitrile stretch, shift in proton NMR).

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Target: Introduction of aryl groups at the 5-position (e.g., for PKMYT1 inhibitor scaffolds).

Reagents:

  • Substrate: 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with

    
     for 5 minutes.
    
  • Addition: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Reaction: Heat to 90°C for 4–6 hours. Checkpoint: Monitor by TLC/LCMS. The starting material (Br-isotope pattern) should disappear.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The electron-deficient nature of the pyrazole C5 position (due to the adjacent N1-methyl) facilitates oxidative addition of the Palladium, allowing for high yields (>85%) even with sterically demanding boronic acids.

Protocol B: Pyrazolo[1,5-a]pyrimidine Formation

Target: Construction of the fused bicyclic core common in JAK inhibitors.

Reagents:

  • Substrate: 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv)

  • Electrophile: Dimethylformamide dimethyl acetal (DMF-DMA) (excess)

  • Cyclizing Agent: Hydrazine hydrate or Guanidine (depending on target ring)

Methodology:

  • Activation: Reflux the substrate in neat DMF-DMA for 2 hours.

    • Mechanism:[1][2][3][4] The active methylene (

      
       to nitrile) condenses to form an enaminonitrile.
      
  • Cyclization: Evaporate excess DMF-DMA. Redissolve in Ethanol. Add the binucleophile (e.g., hydrazine). Reflux for 4 hours.

  • Validation: The disappearance of the sharp nitrile peak (~2250

    
    ) in IR and the appearance of new aromatic protons in NMR confirms ring closure.
    

Technical Specifications & Handling

PropertySpecificationHandling Note
Molecular Weight 200.04 g/mol --
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water/hexanes.
Stability Stable under standard conditionsAvoid strong acids (hydrolysis of nitrile).
CAS 2090252-44-9Verify purity via HPLC (>95% recommended).

References

  • Vertex Pharmaceuticals Inc. (2024). Biarylamide derivatives and their use as PKMYT1 inhibitors. WO2024184550A1. Link

  • Incyte Corporation. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. PubMed. Link

  • National Institutes of Health (NIH). (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. Link

  • BenchChem. (2025).[1] 4-Bromo-1-methyl-1H-pyrazol-3-amine: Technical Guide. Link(Analogous chemistry reference)

  • Fluorochem. (2024). Product Safety Data Sheet: 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile. Link

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Pyrazole Derivatives: From Crystal Growth to Structure Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Among the vast landscape of heterocyclic compounds, pyrazole derivatives stand out for their privileged role in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Their broad pharmacological activities, including anticancer and anti-inflammatory properties, are intrinsically linked to their structural architecture.[3][4] Single-crystal X-ray diffraction (XRD) remains the definitive method for elucidating this architecture, providing invaluable insights into atomic connectivity, bond lengths, and intermolecular interactions that govern biological activity.[5]

This guide provides an in-depth comparison of crystallographic techniques tailored for pyrazole derivatives. Moving beyond a simple recitation of protocols, we will explore the rationale behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

Part 1: The Crystallization Challenge — A Comparative Guide to Growing High-Quality Crystals

The journey to a high-resolution crystal structure begins with the most critical and often most challenging step: crystallization. The process involves two key stages: nucleation, the initial formation of a crystal seed, and subsequent crystal growth.[6] For pyrazole derivatives, the choice of crystallization method is paramount and depends heavily on the compound's physicochemical properties, such as solubility and polarity.

Method 1: Slow Evaporation

Slow evaporation is often the first method attempted due to its simplicity.[6] The underlying principle is straightforward: as the solvent slowly evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that drives crystallization.

Protocol: Slow Evaporation

  • Solvent Selection: Perform solubility tests to identify a suitable solvent. An ideal solvent will fully dissolve the pyrazole derivative at an elevated temperature but have low solubility at room temperature.[7]

  • Solution Preparation: Dissolve the compound in a minimal amount of the chosen near-boiling solvent to create a saturated solution.

  • Filtration: While hot, filter the solution to remove any insoluble impurities.

  • Crystallization: Cover the vessel with a perforated lid (e.g., Parafilm with pinholes) to slow the evaporation rate. A slower rate generally yields larger, higher-quality crystals.[7]

  • Incubation: Leave the solution undisturbed in a vibration-free environment.

Method 2: Solvent Layering (Vapor Diffusion)

This technique is particularly useful for compounds that are sparingly soluble or tend to form oils. It relies on the slow diffusion of a "poor" solvent (antisolvent) into a solution of the compound in a "good" solvent.

Protocol: Solvent Layering

  • Solvent System Selection: Choose a pair of miscible solvents. The pyrazole derivative should be soluble in the "good" solvent and insoluble in the "poor" solvent. Ensure the solvents have different densities to allow for layering.[8]

  • Setup: Dissolve the compound in the "good" solvent in a narrow vial. Carefully layer the "poor" solvent on top, creating a distinct interface.

  • Diffusion and Crystallization: Seal the vial and allow it to stand undisturbed. Slow diffusion of the antisolvent into the solution will induce crystallization at the interface.

Method 3: Slow Cooling

This method is predicated on the principle that the solubility of most organic compounds decreases as the temperature is lowered.[7]

Protocol: Slow Cooling

  • Saturated Solution: Prepare a saturated solution of the pyrazole derivative in a suitable solvent at an elevated temperature.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. To further slow the process, a Dewar flask or an insulated container can be used.[9]

  • Crystal Formation: As the solution cools and solubility decreases, crystals will form.

Comparative Analysis of Crystallization Techniques
Technique Best Suited For Advantages Disadvantages
Slow Evaporation Compounds with moderate volatility and good solubility in a single solvent.Simple setup, requires minimal material.[7]Difficult to control the rate of crystallization, may lead to small or poorly formed crystals.
Solvent Layering Compounds that are sensitive to temperature or have a tendency to oil out.Excellent control over the rate of supersaturation, often yields high-quality crystals.Requires careful selection of a solvent/antisolvent pair.[8]
Slow Cooling Compounds with a significant difference in solubility at high and low temperatures.Good for large-scale crystallization, relatively easy to control.[7]Not suitable for temperature-sensitive compounds.

Part 2: From Crystal to Structure — The X-ray Diffraction Workflow

Once a suitable crystal is obtained, the next phase involves data collection and structure solution. A high-quality crystal, visually inspected for clarity and well-defined faces, is the first step to successful structure analysis.[10]

The Unified Workflow

The process of determining a crystal structure from a single crystal is a well-defined, albeit computationally intensive, process.

Caption: The workflow from compound synthesis to a validated crystal structure.

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated, it diffracts the X-ray beam, producing a diffraction pattern that is recorded by a detector.[5][11]

  • Data Processing: The raw diffraction images are processed to yield a set of reflection intensities.[12][13] This step involves indexing the diffraction spots to determine the unit cell parameters and space group.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map provides the initial positions of the atoms in the crystal structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction patterns.[5]

  • Structure Validation: The final refined structure is subjected to a rigorous validation process to check for errors and ensure its overall quality.[14] This is a critical step to ensure the scientific integrity of the reported structure.[15]

Part 3: Case Studies and Data Comparison

The Cambridge Structural Database (CSD) is the world's repository for small-molecule crystal structures and is an invaluable resource for comparing the crystallographic data of pyrazole derivatives.[16][17] Let's examine some key crystallographic parameters for a few representative pyrazole derivatives.

Compound CSD Refcode Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
Pyrazole Derivative 1CCDC 899458P-19.3489.79316.36687.4987.3284.68[18][19]
Pyrazole Derivative 2Not specifiedP21/n21.5457.38122.77690101.0990[19]
4-Iodo-1H-pyrazoleNot specifiedP21/c8.3585.82312.02890109.2890[20]

This table presents a selection of data for illustrative purposes. For complete and verified data, always refer to the original publication and the CSD entry.

The data in the table highlights the diversity in crystal packing and unit cell parameters even within the same family of compounds. These subtle differences, revealed through X-ray crystallography, can have profound implications for the material's properties and biological activity.

Part 4: Ensuring Scientific Integrity — The Role of Validation

The final step in any crystallographic study is a thorough validation of the determined structure. This is not merely a formality but a cornerstone of scientific rigor. Automated validation tools like checkCIF, provided by the International Union of Crystallography (IUCr), are indispensable in this process.[14]

Key Validation Checks:

  • Completeness of Data: Ensures that a sufficient number of reflections have been measured.

  • Geometric Plausibility: Checks for reasonable bond lengths, bond angles, and torsion angles.

  • Displacement Parameters: Analyzes the thermal ellipsoids of atoms for any unusual behavior.

  • Missed Symmetry: Verifies that the highest possible symmetry for the crystal lattice has been identified.[15]

Any alerts generated by the validation software must be carefully investigated and addressed. A clean validation report provides confidence in the accuracy and reliability of the crystal structure.

Caption: The iterative process of crystallographic structure validation.

Conclusion

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of pyrazole derivatives, which is fundamental to understanding their function and for rational drug design. This guide has provided a comparative overview of key techniques, from the art of crystal growing to the essential science of data collection and validation. By adopting a methodical and critical approach, researchers can confidently determine accurate and reliable crystal structures, paving the way for the next generation of pyrazole-based therapeutics.

References

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Advanced Research and Reviews.
  • Scribd. (n.d.). Review Literature 3.1 Crystallization. Retrieved from [Link]

  • Vasile, C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules.
  • de Souza, T. B., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Retrieved from [Link]

  • Matas, A. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Retrieved from [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Portland Press. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • WoS Q. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Retrieved from [Link]

  • Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • Kumar, D., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. ResearchGate. Retrieved from [Link]

  • Sci-Meet. (n.d.). 7th European Crystallography School. Retrieved from [Link]

  • Spek, A. L. (n.d.). Structure Validation in Chemical Crystallography. Platon. Retrieved from [Link]

  • ResearchGate. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • ResearchGate. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]

  • MIT. (n.d.). Crystal Structure Validation. Retrieved from [Link]

  • Ghesner, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Retrieved from [Link]

  • Minor, W., et al. (2017). Collection of X-ray diffraction data from macromolecular crystals. Methods in Molecular Biology. Retrieved from [Link]

  • Roberts, K. J., et al. (2022). Crystallisation of organic materials from the solution phase: a molecular, synthonic and crystallographic perspective. Taylor & Francis.
  • ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12). Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Mohammed, R., et al. (2013). CCDC 899458: Experimental Crystal Structure Determination. The University of Manchester. Retrieved from [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

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Safety Operating Guide

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Core Directive: This compound is a Halogenated Organic Nitrile . It poses a dual hazard: potential cyanide generation under acidic/metabolic conditions and halogenated emissions during combustion.

Critical "Do Not" Rules:

  • DO NOT mix with acidic waste streams (Risk of HCN evolution).

  • DO NOT mix with oxidizers (Risk of exothermic runaway).

  • DO NOT dispose of down the drain.[1]

  • DO NOT attempt chemical deactivation (hydrolysis) in the laboratory; professional high-temperature incineration is the only validated destruction method.

Chemical Profile & Hazard Characterization

Before disposal, you must validate the material against this profile to ensure the protocol matches your specific isomer.[2]

PropertySpecification
Chemical Name 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Functional Groups Pyrazole ring, Nitrile (-CN), Bromine (-Br)
Waste Category Halogenated Organic (Primary); Toxic (Secondary)
Key Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant
Reactivity Incompatible with strong acids, strong bases, and strong oxidizers.[2][3]

Scientific Rationale for Classification:

  • The Nitrile Moiety (-CN): Unlike simple cyanide salts (e.g., KCN), the organic nitrile group is covalently bonded.[2] However, under strong acidic conditions or high-temperature combustion without scrubbers, it can release Hydrogen Cyanide (HCN) or toxic NOx gases.[2]

  • The Halogen (Bromine): The presence of bromine mandates disposal in "Halogenated" waste streams. Incineration of brominated compounds requires specific flue gas scrubbing to prevent the release of Hydrogen Bromide (HBr) and brominated dioxins.

Pre-Disposal Assessment & Segregation

This protocol relies on a Self-Validating Segregation System . You must perform the following check before moving waste to the central accumulation area.

The "pH Validation" Rule: Before adding any liquid waste containing this compound to a carboy, check the existing carboy's pH.[2]

  • If pH < 4: DO NOT ADD. The acidic environment could protonate the nitrile or minor impurities, creating a safety risk.[2]

  • Action: Start a new, neutral pH Halogenated Waste container.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Weighing Papers)
  • Context: Expired reagent, synthesized solids, or contaminated weighing boats.[2]

  • Protocol:

    • Containment: Place the solid material inside a clear, sealable polyethylene bag (e.g., Ziploc).

    • Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste: Solid Halogenated Organics."

    • Labeling: Explicitly write "Contains Organic Nitriles" on the tag to alert waste handlers of the nitrogen content.

B. Liquid Waste (Mother Liquors & HPLC Effluent)
  • Context: Reaction mixtures or purification fractions containing the compound.[4]

  • Protocol:

    • Solvent Compatibility: Ensure the solvent matrix is compatible with HDPE or glass (standard for most organics).

    • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Concentration Limit: If the concentration of the nitrile exceeds 5%, use a separate, smaller container (e.g., 4L amber glass) to prevent cross-contamination of the main bulk solvent stream.[2]

    • Closure: Cap tightly immediately after addition.

C. Contaminated Debris (Gloves, Syringes, TLC Plates)[2]
  • Protocol:

    • Sharps: Syringes contaminated with the compound go directly into the Red Biohazard/Sharps Bin (standard incineration path).

    • Soft Debris: Nitrile gloves and paper towels go into the Solid Hazardous Waste bin (Yellow bag/bucket), not regular trash.

Visual Workflow: Decision Logic

The following diagram illustrates the decision tree for disposing of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.

DisposalWorkflow Start Waste Generation: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Weighing Paper) StateCheck->SolidPath LiquidPath Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidPath SolidBin Bin: Solid Hazardous Waste (Tag: Halogenated + Organic Nitrile) SolidPath->SolidBin Double Bag AcidCheck CRITICAL CHECK: Is the Liquid Waste Acidic? LiquidPath->AcidCheck NeutralPath pH Neutral / Basic AcidCheck->NeutralPath No AcidicPath Acidic (pH < 4) AcidCheck->AcidicPath Yes HaloBin Bin: Halogenated Organic Solvents NeutralPath->HaloBin NewBin Start NEW Container (Do not mix with Acid) AcidicPath->NewBin

Figure 1: Decision logic for segregating brominated nitrile waste to prevent incompatible mixing.

Regulatory Compliance (RCRA & Global)

While this specific molecule may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" by name, it falls under strict regulatory categories due to its functional groups.[2]

  • RCRA Classification (USA):

    • Characteristic Waste: Likely qualifies as D001 (Ignitable, if in solvent) or D003 (Reactive, potentially, if cyanide generation is suspected, though less likely for stable organic nitriles).[2]

    • Halogenated Solvents (F-Codes): If mixed with Methylene Chloride or Chloroform, it triggers F001/F002 codes.[2]

  • Destruction Standard: The required disposal method is Incineration at a permitted facility equipped with a secondary combustion chamber and acid gas scrubbers (to capture HBr and NOx).

Emergency Contingencies

Scenario: Benchtop Spill (< 50 mL/g)

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.[5][6]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[2]

  • Absorption:

    • Liquids: Absorb with a non-combustible material (Vermiculite or clay-based absorbent). Do not use paper towels for large spills of the pure liquid.

    • Solids: Wet a paper towel slightly (to prevent dust) and carefully wipe up.

  • Disposal: Place all spill debris into a dedicated hazardous waste bag. Label as "Toxic Spill Debris - Brominated Nitrile."

  • Decontamination: Wash the surface with a mild detergent and water. Avoid bleach (can react with nitrogen compounds).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.[7] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile (Analogous Structure). ]">https://www.fishersci.es[2]

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Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile (CAS No. 2090252-44-9). As a crucial intermediate in pharmaceutical research and drug development, understanding its hazard profile is paramount to ensuring laboratory safety. This document moves beyond mere compliance, offering a framework of self-validating protocols grounded in established safety science to protect researchers and maintain experimental integrity.

Hazard Identification and Strategic Risk Assessment

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is classified as a harmful and irritant compound. A thorough risk assessment is the foundation of a safe experimental plan. The hazards associated with this compound necessitate a multi-layered approach to protection, where engineering controls are primary, and personal protective equipment serves as the critical final barrier.

The primary risks stem from its potential to cause significant irritation upon contact and harm if ingested or inhaled. The causality is clear: the chemical's properties can provoke inflammatory responses in biological tissues. Therefore, the core safety directive is to prevent any direct contact with the substance.

Table 1: GHS Hazard Classification Summary [1]

Hazard Class Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral GHS07: Harmful/Irritant Warning H302: Harmful if swallowed
Skin Corrosion/Irritation GHS07: Harmful/Irritant Warning H315: Causes skin irritation
Serious Eye Damage/Irritation GHS07: Harmful/Irritant Warning H319: Causes serious eye irritation

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly counteract the identified hazards. A "one-size-fits-all" approach is insufficient; the equipment must be appropriate for the task and the scale of the operation.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, especially when in solid/powder form, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2] This is the most critical control measure to mitigate respiratory exposure (H335).

Hand Protection: Chemical-Resistant Gloves
  • Glove Type: Nitrile gloves are the standard for handling this compound. Nitrile offers robust protection against a wide array of chemicals and demonstrates superior puncture and abrasion resistance compared to latex or vinyl gloves.[3][4][5][6] This durability is vital to prevent tears that could lead to skin exposure.

  • Protocol: Always inspect gloves for any signs of degradation or perforation before use. Use proper removal techniques (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[7] After a task is complete and gloves are removed, wash hands thoroughly with soap and water.[7][8]

Eye and Face Protection: A Non-Negotiable Barrier
  • Minimum Requirement: Safety glasses with side shields conforming to EN166 or NIOSH standards are mandatory for all work involving this chemical.[7]

  • Enhanced Protection: When there is a risk of splashing (e.g., when transferring solutions or working with larger quantities), a full-face shield must be worn in addition to safety glasses.[2] This protocol is a direct response to the H319 hazard, "Causes serious eye irritation," which can result in significant and potentially lasting damage.[1][9]

Skin and Body Protection: The Laboratory Coat

A clean, fully-buttoned laboratory coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times. This serves as a removable barrier to protect skin and personal clothing from incidental contact or minor spills. For larger scale operations, impervious clothing or a chemical-resistant apron should be considered.[7]

Respiratory Protection

Under normal operating conditions within a fume hood, a respirator is not required. However, in the event of a significant spill outside of a fume hood or during certain emergency procedures, respiratory protection will be necessary. In such cases, a NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended.[10]

Table 2: Task-Based PPE Requirements

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection (if applicable)
Weighing Solid Compound Nitrile Gloves Safety glasses with side shields Lab Coat Work within a chemical fume hood
Preparing Solutions Nitrile Gloves Safety glasses and Face Shield Lab Coat Work within a chemical fume hood

| Small-Scale Spill Cleanup | Nitrile Gloves | Safety glasses and Face Shield | Lab Coat | NIOSH-approved respirator (if outside hood) |

Operational Workflow: From Preparation to Disposal

A structured workflow minimizes the potential for error and exposure. The following diagram and steps outline a self-validating system for safely handling the compound.

cluster_0 Pre-Handling Phase cluster_1 Active Handling Phase cluster_2 Post-Handling & Disposal Phase A Step 1: Preparation B Verify Fume Hood Functionality A->B C Don All Required PPE A->C D Step 2: Handling C->D E Weigh Solid / Prepare Solution D->E F Step 3: Post-Handling E->F G Decontaminate Surfaces & Equipment F->G H Segregate Hazardous Waste F->H I Doff PPE Correctly F->I

Caption: Safe Handling Workflow for 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile.

Step-by-Step Methodology:

  • Preparation:

    • Confirm the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

    • Don the appropriate PPE as outlined in Table 2.

  • Handling:

    • Perform all manipulations of the solid compound deep within the fume hood to ensure containment of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[11][12]

  • Post-Handling and Decontamination:

    • Wipe down all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Segregate all waste streams correctly.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and informed response is critical to mitigate harm.[13]

Table 3: Emergency Exposure Response

Exposure Type Immediate Action Protocol
Skin Contact Immediately remove all contaminated clothing.[1][8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[14][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[16]
Inhalation Move the affected person to fresh air immediately.[8][16] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[8] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. [8] Rinse the mouth thoroughly with water.[1][16] Immediately call a poison control center or seek emergency medical attention.[1][11] |

Spill Response Plan
  • Small Spill (contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert, dry material such as vermiculite or sand.[2]

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][12][17]

    • Decontaminate the area thoroughly.

  • Large Spill (outside of a fume hood):

    • Evacuate all personnel from the immediate area.[2][13]

    • Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[13]

    • Prevent entry into the contaminated area.[13] Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment and public health. As a brominated organic compound, this chemical is classified as hazardous waste.[18]

  • Waste Segregation: All materials contaminated with 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, including excess reagent, contaminated absorbents, disposable labware, and gloves, must be collected in a designated "Halogenated Organic Waste" container.[2][19]

  • Container Management: Waste containers must be made of compatible materials, kept tightly sealed, and clearly labeled with the full chemical name and associated hazards.[2]

  • Final Disposal: Dispose of the hazardous waste through your institution's certified waste disposal program. Incineration at a licensed hazardous waste facility is a common and effective method for destroying such compounds.[18] Some facilities may offer bromine recovery from organic waste streams.[20]

By adhering to these comprehensive protocols, researchers can confidently and safely handle 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, ensuring personal safety while advancing their critical work.

References

  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Qspray.com. Chemical, Nitrile, NH3 & LPG Handling Gloves.
  • PPS Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Fluorochem. (n.d.). 2-(5-BROMO-1-METHYL-1H-PYRAZOL-3-YL)ACETONITRILE Safety Data Sheet.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Available at: [Link]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). BROMOACETONITRILE - CAMEO Chemicals.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.
  • TCI Chemicals. (2025, May 21). SAFETY DATA SHEET - Acetonitrile.
  • Santa Cruz Biotechnology, Inc. (n.d.). Bromoacetonitrile Material Safety Data Sheet.
  • Science ASSIST. (2008, October 22). Bromine water - disposal.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - Bromoacetonitrile.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Bromoacetonitrile.
  • Prince Mohammad Bin Fahd University (PMU). (n.d.). Procedures In Case of Emergency.
  • Washington State University. (n.d.). Standard Operating Procedure for Bromine.
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - Bromoacetonitrile.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • MP Biomedicals. (2016, December 14). Bromoacetonitrile - SAFETY DATA SHEET.
  • ChemicalBook. (2022, August 11). 2-BROMO-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ETHANONE Safety Data Sheet.
  • Echemi. (n.d.). 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets.
  • ICL-IP Terneuzen. (n.d.). Processing bromine containing waste streams.
  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.